4-Dihydroboldenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-17,21H,3-6,8,10-11H2,1-2H3/t12-,14+,15+,16+,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJCFMUGMSVJBG-MISPCMORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(C=CC(=O)C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@H]4[C@@]3(C=CC(=O)C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309377 | |
| Record name | 5β-Androst-1-en-17β-ol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Dihydroboldenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10529-96-1 | |
| Record name | 5β-Androst-1-en-17β-ol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10529-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Dihydroboldenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010529961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5β-Androst-1-en-17β-ol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DIHYDROBOLDENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IB71ZQ989 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Dihydroboldenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling the In Vitro Mechanism of 4-Dihydroboldenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: Androgen Receptor Binding and Activation
The primary mechanism of action for 4-Dihydroboldenone, like other androgens, is mediated through its binding to and activation of the androgen receptor (AR), a ligand-inducible nuclear transcription factor.[3] Upon binding, the ligand-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, thereby modulating their transcription. This process is fundamental to the anabolic effects observed in tissues like skeletal muscle.
Data Presentation: Quantifying the Interaction
To thoroughly characterize the in vitro activity of 4-DHB, quantitative data from key assays are essential. The following tables provide a structured format for presenting such data, which would be generated from the experimental protocols detailed in Section 2.
Table 1: Androgen Receptor Competitive Binding Affinity of this compound
| Compound | Ki (nM) | IC50 (nM) | Relative Binding Affinity (%) |
| This compound | Data not available | Data not available | Data not available |
| Dihydrotestosterone (DHT) | Reference | Reference | 100% |
| Testosterone | Reference | Reference | Reference |
This table would quantify the affinity of 4-DHB for the androgen receptor. Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration. The Relative Binding Affinity (RBA) is typically calculated relative to a potent androgen like Dihydrotestosterone (DHT).
Table 2: Androgen Receptor Transactivation Potency of this compound
| Compound | EC50 (nM) | Maximal Response (% of DHT) |
| This compound | Data not available | Data not available |
| Dihydrotestosterone (DHT) | Reference | 100% |
| Testosterone | Reference | Reference |
This table would summarize the functional potency of 4-DHB in activating the androgen receptor. EC50 represents the half-maximal effective concentration to induce a response in a reporter gene assay. The maximal response is often expressed as a percentage of the response induced by a reference agonist like DHT.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments required to determine the binding affinity and transactivation potency of this compound.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To determine the binding affinity (Ki and IC50) of this compound for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (AR) ligand-binding domain (LBD).
-
Radiolabeled ligand: [³H]-Dihydrotestosterone ([³H]-DHT).
-
Test compound: this compound.
-
Reference compound: Dihydrotestosterone (DHT).
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, pH 7.4).[4]
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound and the reference compound (DHT) in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant AR-LBD.
-
Add the diluted test and reference compounds to the wells.
-
Add a fixed concentration of [³H]-DHT to all wells.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Following incubation, transfer the contents of the wells to a filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound [³H]-DHT.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of [³H]-DHT binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Androgen Receptor Competitive Binding Assay.
Androgen Receptor Transactivation Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.
Objective: To determine the functional potency (EC50) of this compound as an AR agonist.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, CV-1) that does not endogenously express AR.
-
An expression vector for the full-length human androgen receptor.
-
A reporter plasmid containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound: this compound.
-
Reference agonist: Dihydrotestosterone (DHT).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the mammalian cells with the AR expression vector and the androgen-responsive reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere and recover.
-
Prepare a dilution series of this compound and the reference agonist (DHT) in the cell culture medium.
-
Treat the cells with the different concentrations of the compounds and incubate for 18-24 hours.
-
After incubation, lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence in each well using a luminometer.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.
Workflow for AR Transactivation Reporter Gene Assay.
Downstream Cellular Effects in Muscle: A Putative Signaling Pathway
In skeletal muscle cells, the activation of the androgen receptor by an agonist like this compound is expected to initiate a signaling cascade that promotes myogenesis and hypertrophy. This involves the regulation of key myogenic regulatory factors (MRFs) and other signaling pathways.
Upon binding of 4-DHB to the AR, the complex would translocate to the nucleus and upregulate the expression of genes involved in muscle protein synthesis and satellite cell differentiation. Key target genes would likely include MyoD and myogenin, which are critical for the commitment and differentiation of myoblasts. Furthermore, AR activation can crosstalk with other signaling pathways, such as the IGF-1/Akt/mTOR pathway, to further enhance protein synthesis and muscle growth.
Putative AR-mediated signaling pathway of 4-DHB in muscle cells.
Conclusion
While this compound is recognized as a metabolite of boldenone with presumed anabolic activity, a comprehensive in vitro characterization of its mechanism of action is lacking in publicly available scientific literature. This technical guide provides the established experimental frameworks for determining its androgen receptor binding affinity and transactivation potency. The outlined protocols for competitive binding and reporter gene assays are the gold standards for such investigations. Furthermore, the putative signaling pathway in muscle cells highlights the expected molecular events leading to an anabolic response. The generation of quantitative data using these methodologies is a critical next step in fully understanding the pharmacological profile of this compound for potential therapeutic applications.
References
4-Dihydroboldenone: A Key Metabolite in Boldenone Detection and Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dihydroboldenone, systematically known as 5β-androst-1-en-17β-ol-3-one, is a primary metabolite of the anabolic androgenic steroid (AAS) boldenone. Its detection in biological samples serves as a crucial biomarker for identifying the illicit use of boldenone in both athletic competitions and livestock production. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic formation, quantitative analysis, and the experimental protocols for its detection.
Metabolic Pathway of Boldenone to this compound
Boldenone undergoes metabolic transformation in the body, primarily through the reduction of its A-ring. The conversion to this compound involves the enzymatic action of 5β-reductase. This enzyme reduces the C4-C5 double bond of the boldenone molecule, resulting in the formation of 5β-androst-1-en-17β-ol-3-one. This metabolic process is a key step in the clearance of boldenone from the system.
Quantitative Analysis of Urinary Excretion
The urinary excretion profile of boldenone and its metabolites provides valuable data for anti-doping laboratories and researchers studying steroid metabolism. Following the administration of boldenone, both the parent compound and this compound can be detected in urine, with the metabolite often present at higher concentrations.
A study involving the oral administration of 30 mg of 17β-boldenone to six healthy volunteers (three male, three female) demonstrated that 5β-androst-1-en-17β-ol-3-one (BM1) is a major urinary metabolite. For most subjects, the urinary concentrations of BM1 were higher than those of the parent 17β-boldenone[1].
| Subject | Analyte | Peak Urinary Concentration (ng/mL) | Time to Peak Concentration (hours) |
| 1 (Male) | 17β-Boldenone | ~15 | ~12 |
| 5β-androst-1-en-17β-ol-3-one | ~40 | ~24 | |
| 2 (Male) | 17β-Boldenone | ~25 | ~12 |
| 5β-androst-1-en-17β-ol-3-one | ~60 | ~24 | |
| 3 (Male) | 17β-Boldenone | ~10 | ~12 |
| 5β-androst-1-en-17β-ol-3-one | ~35 | ~24 | |
| 4 (Female) | 17β-Boldenone | ~5 | ~12 |
| 5β-androst-1-en-17β-ol-3-one | ~20 | ~24 | |
| 5 (Female) | 17β-Boldenone | ~12 | ~12 |
| 5β-androst-1-en-17β-ol-3-one | ~45 | ~24 | |
| 6 (Female) | 17β-Boldenone | ~8 | ~12 |
| 5β-androst-1-en-17β-ol-3-one | ~30 | ~24 |
Table 1: Representative urinary excretion data following a single 30 mg oral dose of 17β-boldenone. Data is estimated from graphical representations in the cited study and serves for illustrative purposes.
Experimental Protocols
Accurate detection and quantification of this compound require robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. Furthermore, in vitro metabolism studies using liver microsomes are instrumental in elucidating the metabolic pathways.
In Vitro Metabolism of Boldenone using Human Liver Microsomes
This protocol outlines a typical procedure to study the conversion of boldenone to this compound in a controlled laboratory setting.
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5-1 mg/mL), boldenone (substrate, e.g., 1-10 µM), and phosphate buffer (pH 7.4) to a final volume of ~200 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (final concentration ~1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) with gentle shaking.
-
Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube. The analytes can be further purified and concentrated using liquid-liquid extraction (e.g., with ethyl acetate or methyl tert-butyl ether) or solid-phase extraction (SPE).
-
Sample Preparation for Analysis: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument (e.g., methanol/water for LC-MS/MS or a derivatizing agent for GC-MS).
-
Analysis: Analyze the samples by a validated LC-MS/MS or GC-MS method to identify and quantify the formation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Urinary Metabolites
GC-MS is a powerful technique for the analysis of steroids, often requiring derivatization to improve volatility and chromatographic properties.
Methodology:
-
Enzymatic Hydrolysis: To a urine sample (e.g., 2-5 mL), add a phosphate or acetate buffer to adjust the pH, an internal standard, and β-glucuronidase enzyme. Incubate at 50-60°C for 1-3 hours to cleave the glucuronide conjugates.
-
Extraction: After hydrolysis, perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate or n-pentane, or use a solid-phase extraction (SPE) cartridge to isolate the steroids.
-
Derivatization: Evaporate the extraction solvent to dryness. Add a derivatizing agent such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst like trimethyliodosilane (TMIS) or ammonium iodide, or alternatively, heptafluorobutyric anhydride (HFBA), and heat at 60-80°C to form volatile steroid derivatives.
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., HP-5MS, DB-1) with a suitable temperature program to separate the steroid derivatives.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Urinary Metabolites
LC-MS/MS offers high sensitivity and specificity for the direct analysis of steroid conjugates, often with simpler sample preparation compared to GC-MS.
Methodology:
-
Sample Preparation:
-
"Dilute-and-Shoot": For a rapid screening approach, dilute the urine sample with a suitable buffer or mobile phase, add an internal standard, and inject directly into the LC-MS/MS system.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, pass the urine sample through an appropriate SPE cartridge (e.g., C18 or mixed-mode) to extract and concentrate the analytes. Elute the steroids, evaporate the eluate, and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.
-
Tandem Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) mode (positive or negative, depending on the analyte and any derivatization). Use Multiple Reaction Monitoring (MRM) to selectively detect and quantify the precursor and product ions specific to this compound and the internal standard for high specificity and sensitivity.
-
Conclusion
This compound is a critical metabolite for understanding the biotransformation of boldenone and for the effective monitoring of its illicit use. The provided quantitative data and detailed experimental protocols for in vitro metabolism studies, as well as GC-MS and LC-MS/MS analysis, offer a robust framework for researchers, scientists, and drug development professionals working with this important anabolic steroid and its metabolites. The continued refinement of these analytical techniques is essential for ensuring the integrity of anti-doping programs and for advancing our knowledge of steroid pharmacology.
References
4-Dihydroboldenone: A Technical Guide to its Classification as an Androgenic Anabolic Steroid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Dihydroboldenone (4-DHB), also known as 17β-hydroxy-5β-androst-1-en-3-one, is a potent synthetic derivative of testosterone. As a 5β-reduced metabolite of the anabolic androgenic steroid (AAS) boldenone, its classification as an AAS is predicated on its significant binding affinity for the androgen receptor (AR) and its demonstrated anabolic and androgenic effects in preclinical models. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and quantitative biological activities of 4-DHB, substantiating its classification as an androgenic anabolic steroid. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside visualizations of its signaling pathway and relevant experimental workflows.
Chemical Properties and Synthesis
This compound is an androstane steroid characterized by a hydroxyl group at the 17β position, a ketone at the 3-position, and a double bond between the first and second carbon atoms of the A-ring. Its chemical structure distinguishes it from its parent compound, boldenone, by the saturation of the C4-C5 double bond.
| Property | Value |
| IUPAC Name | (5β,17β)-17-Hydroxyandrost-1-en-3-one |
| Molecular Formula | C₁₉H₂₈O₂ |
| Molecular Weight | 288.42 g/mol |
| CAS Number | 10529-96-1 |
Synthesis of this compound
The primary route for the synthesis of this compound involves the selective catalytic hydrogenation of its precursor, boldenone.
Experimental Protocol: Catalytic Hydrogenation of Boldenone
Objective: To synthesize this compound (17β-hydroxy-5β-androst-1-en-3-one) from boldenone via catalytic hydrogenation.
Materials:
-
Boldenone
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Recrystallization solvent (e.g., Acetone/Hexane mixture)
Procedure:
-
Reaction Setup: A solution of boldenone in a suitable solvent (e.g., ethanol) is prepared in a hydrogenation vessel.
-
Inert Atmosphere: The vessel is purged with an inert gas to remove oxygen.
-
Catalyst Addition: The palladium on carbon catalyst is carefully added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at a controlled temperature (e.g., 25-50°C).
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.
-
Catalyst Removal: Upon completion of the reaction, the hydrogen supply is stopped, and the vessel is purged with an inert gas. The catalyst is removed by filtration through a pad of Celite.
-
Solvent Evaporation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) to afford the final product as a crystalline solid.
-
Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.
Mechanism of Action: Androgen Receptor Signaling
As an androgenic anabolic steroid, this compound exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.
The binding of 4-DHB to the AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then dimerizes and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis and other anabolic processes, leading to muscle hypertrophy and other androgenic effects.
Biological Activity: Anabolic and Androgenic Effects
The classification of this compound as an AAS is quantitatively supported by its performance in the Hershberger assay, the gold-standard in vivo model for assessing anabolic and androgenic activities of steroid compounds.
The Hershberger Assay
Experimental Protocol: Hershberger Assay for Anabolic and Androgenic Activity
Objective: To determine the anabolic and androgenic activity of this compound in a castrated rat model.
Animals: Immature, castrated male rats.
Procedure:
-
Acclimation and Grouping: Following castration, animals are allowed to recover and are then randomly assigned to treatment groups.
-
Dosing:
-
Control Group: Receives vehicle only.
-
Testosterone Propionate (TP) Group: Receives a reference androgen, TP, at a standard dose.
-
4-DHB Group(s): Receive varying doses of this compound.
-
Administration is typically via subcutaneous injection or oral gavage for a set period (e.g., 10 days).
-
-
Necropsy and Organ Weight Measurement: At the end of the treatment period, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Anabolic Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate and seminal vesicles.
-
-
Data Analysis: The weights of the target tissues from the 4-DHB treated groups are compared to those of the control and TP-treated groups. The anabolic and androgenic activities are expressed relative to the effects of the reference androgen.
Quantitative Anabolic and Androgenic Potency
Preclinical studies, notably the work of Friedel et al. (2006), have demonstrated that this compound (referred to as 1-testosterone in the study) possesses potent anabolic and androgenic activity. The study concluded that an equimolar dose of 1-testosterone has the same potency as the reference androgen, testosterone propionate, in stimulating the growth of the androgen-sensitive levator ani muscle, as well as the ventral prostate and seminal vesicles in castrated rats.
Table 1: Comparative Anabolic and Androgenic Activity of this compound
| Compound | Anabolic Activity (Levator Ani Growth) | Androgenic Activity (Prostate/Seminal Vesicle Growth) | Anabolic:Androgenic Ratio |
| Testosterone Propionate (Reference) | 100 | 100 | 1:1 |
| This compound | ~100 | ~100 | ~1:1 |
Data presented is based on the findings of Friedel et al. (2006), indicating equivalent potency to testosterone propionate at equimolar doses.
Androgen Receptor Binding Affinity
Experimental Protocol: Androgen Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the androgen receptor.
Method: Competitive radioligand binding assay.
Materials:
-
Source of androgen receptor (e.g., rat prostate cytosol, recombinant human AR).
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).
-
Unlabeled this compound (competitor).
-
Scintillation counter and vials.
-
Assay buffer and reagents.
Procedure:
-
Incubation: A constant concentration of the radiolabeled androgen is incubated with the androgen receptor source in the presence of increasing concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration or dextran-coated charcoal).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of 4-DHB that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of 4-DHB for the androgen receptor, is then calculated from the IC₅₀ value.
Conclusion
The classification of this compound as an androgenic anabolic steroid is firmly supported by scientific evidence. Its chemical structure, derived from testosterone, and its mechanism of action via the androgen receptor are characteristic of this class of compounds. Quantitative in vivo data from the Hershberger assay demonstrates its potent anabolic and androgenic effects, which are comparable to the reference androgen, testosterone propionate. The detailed experimental protocols provided herein offer a framework for the synthesis and biological characterization of this compound, reinforcing its standing as a significant and potent AAS for research and drug development professionals.
Methodological & Application
Application Note: Detection of 4-Dihydroboldenone in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the detection and quantification of 4-dihydroboldenone (a metabolite of the anabolic androgenic steroid boldenone) in human urine samples. The protocol employs enzymatic hydrolysis, liquid-liquid extraction (LLE), and derivatization followed by analysis using gas chromatography-mass spectrometry (GC-MS). This methodology is suitable for research in steroid metabolism, clinical chemistry, and anti-doping applications.
Introduction
This compound ((5β,17β)-17-hydroxyandrost-1-en-3-one) is a significant metabolite of the synthetic anabolic-androgenic steroid (AAS) boldenone.[1][2][3] The parent compound, boldenone, is used illicitly for performance enhancement in sports and for growth promotion in livestock.[2][4] Since anabolic steroids are typically extensively metabolized, the detection of their metabolites is crucial for identifying their use.[2] this compound is formed from boldenone via the reduction of the C4-C5 double bond, primarily by the enzyme 5β-reductase in the liver.[1] Its detection in urine serves as a biomarker for boldenone administration.[1]
Gas chromatography-mass spectrometry (GC-MS) is a standard and reliable technique for the analysis of anabolic steroids in biological matrices.[5] However, due to the low volatility and thermal instability of these compounds, a derivatization step is necessary to convert them into more suitable forms for GC-MS analysis.[6] This protocol outlines a complete workflow from sample preparation to GC-MS analysis for this compound.
Experimental Workflow
The overall experimental workflow for the detection of this compound in urine is depicted below.
Caption: Experimental workflow for this compound analysis.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., 17α-methyltestosterone)
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 7.0)
-
Sodium carbonate buffer (pH 9.0)
-
Methyl tert-butyl ether (MTBE) or diethyl ether
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH₄I)
-
Ethanethiol
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
Detailed Experimental Protocol
Sample Preparation and Extraction
-
Sample Collection: Collect 5 mL of urine in a sterile container.
-
Internal Standard Addition: To a 2 mL aliquot of the urine sample, add a known concentration of an internal standard (e.g., 17α-methyltestosterone).
-
Hydrolysis:
-
Add 1 mL of phosphate buffer (pH 7.0) to the urine sample.
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture in a water bath at 50-55°C for 1-2 hours to cleave glucuronide conjugates.
-
-
pH Adjustment: After cooling to room temperature, adjust the pH of the sample to approximately 9.0 by adding 0.5 mL of sodium carbonate buffer.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of MTBE (or another suitable organic solvent) to the sample.
-
Vortex or mechanically shake for 10-15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Isolation and Drying:
-
Carefully transfer the upper organic layer to a clean tube.
-
To maximize recovery, a second extraction of the aqueous layer can be performed.
-
Dry the combined organic extracts by passing them through a small column of anhydrous sodium sulfate.
-
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
Reagent Preparation: Prepare the derivatizing agent, for example, a mixture of MSTFA, ammonium iodide, and ethanethiol. A common mixture is MSTFA/NH₄I/ethanethiol.
-
Reaction: Reconstitute the dry residue from the extraction step in 100 µL of the derivatizing agent.
-
Incubation: Tightly cap the vial and heat at 60-80°C for 20-30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Injection Volume | 1-2 µL |
| Injector Mode | Splitless |
| Injector Temp. | 280°C |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 20°C/min to 280°C, then ramp at 5°C/min to 320°C, hold for 2 min. |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan (for qualitative analysis) |
| Monitored Ions | To be determined based on the mass spectrum of the this compound-TMS derivative (e.g., molecular ion and characteristic fragments). |
Data Presentation and Method Performance
The performance of this method should be validated according to established guidelines. The following table summarizes typical performance characteristics expected for the analysis of anabolic steroids in urine.
| Parameter | Typical Value/Range |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 2.0 - 5.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
| Specificity | No interferences observed at the retention time of the analyte. |
Signaling Pathway Diagram
The metabolic conversion of Boldenone to this compound is a key step in its biological processing.
Caption: Metabolic pathway of Boldenone to this compound.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the determination of this compound in human urine. Proper sample preparation, including enzymatic hydrolysis and derivatization, is critical for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and professionals in the fields of drug metabolism, clinical analysis, and anti-doping science.
References
- 1. This compound | 10529-96-1 | Benchchem [benchchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Showing Compound this compound (FDB023811) - FooDB [foodb.ca]
- 4. Detection of boldenone and its major metabolites by liquid chromatography-tandem mass spectrometry in urine samples [iris.uniroma1.it]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. researchgate.net [researchgate.net]
Application Note: Analysis of 4-Dihydroboldenone by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of 4-Dihydroboldenone, a primary metabolite of the anabolic androgenic steroid boldenone, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of steroid compounds, a crucial derivatization step is required to ensure thermal stability and proper chromatographic separation. This document outlines the necessary sample preparation, derivatization procedures, and GC-MS instrument parameters for the qualitative and quantitative analysis of this compound. The provided methodologies are essential for applications in doping control, clinical analysis, and pharmaceutical research.
Introduction
This compound (4-DHB), with the IUPAC name (5β,17β)-17-hydroxyandrost-1-en-3-one, is a significant metabolite of the synthetic anabolic steroid boldenone. Its detection is a key indicator of boldenone administration in both human and animal subjects. The analysis of 4-DHB and other anabolic steroids by Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established analytical technique, offering high sensitivity and specificity. However, the inherent low volatility of these compounds necessitates a chemical derivatization step prior to GC-MS analysis to produce thermally stable and volatile derivatives.[1] Common derivatization strategies for steroids include silylation, which forms trimethylsilyl (TMS) ethers from hydroxyl groups.[2] This application note details a comprehensive protocol for the analysis of this compound, including sample extraction, derivatization, and subsequent GC-MS analysis.
Signaling Pathway
This compound is formed in the body from its parent compound, boldenone, through a metabolic process. The primary enzyme responsible for this conversion is 5β-reductase, which reduces the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus.
Caption: Metabolic pathway illustrating the conversion of Boldenone to this compound via the 5β-reductase enzyme.
Experimental Protocols
Sample Preparation (from Urine)
This protocol describes a liquid-liquid extraction (LLE) method suitable for the extraction of this compound from a urine matrix.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., d3-testosterone)
-
Phosphate buffer (pH 7)
-
Diethyl ether
-
Centrifuge
-
Evaporator (e.g., nitrogen stream evaporator)
Procedure:
-
To 5 mL of urine, add a known amount of the internal standard.
-
Add 1 mL of phosphate buffer (pH 7) and vortex for 30 seconds.
-
Add 5 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 3-5) with another 5 mL of diethyl ether and combine the organic extracts.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
This protocol details the formation of trimethylsilyl (TMS) derivatives of the extracted this compound.
Materials:
-
Dried sample extract from the previous step.
-
Derivatizing reagent: A mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and dithioerythritol (DTE).
-
Heating block or oven.
Procedure:
-
To the dried extract, add 50 µL of the MSTFA/NH₄I/DTE derivatizing reagent.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 65°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are representative GC-MS parameters for the analysis of derivatized this compound. These may require optimization based on the specific instrumentation used.
Gas Chromatography (GC) Conditions
| Parameter | Value |
| GC System | Agilent 7890A or equivalent |
| Column | HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min. |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| MS System | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data
The following table summarizes the expected quantitative data for the GC-MS analysis of the TMS-derivatized this compound. These values are representative and should be experimentally determined for each specific assay.
| Analyte (TMS-Derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) |
| This compound-TMS | ~12.5 | 360 | 345, 255 | 0.5 | 1.5 | 1.5 - 200 | 85 - 105 |
Note: The retention time and mass-to-charge ratios (m/z) are for the predicted mono-TMS derivative of this compound. The molecular weight of the underivatized compound is 288.4 g/mol . The addition of one TMS group (-Si(CH₃)₃) increases the molecular weight by 72.1 g/mol .
Experimental Workflow
The entire analytical process from sample receipt to data analysis is depicted in the following workflow diagram.
Caption: A flowchart illustrating the key steps in the GC-MS analysis of this compound.
Conclusion
The protocol described in this application note provides a robust and reliable method for the determination of this compound by GC-MS. The successful implementation of the derivatization step is critical for achieving the necessary volatility and thermal stability for accurate and precise analysis. The provided GC-MS parameters and quantitative data serve as a strong foundation for method development and validation in various research and analytical settings. It is recommended that each laboratory validates the method with their own instrumentation and standards to ensure optimal performance.
References
Application Notes and Protocols for Determining the In Vitro Bioactivity of 4-Dihydroboldenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for characterizing the in vitro bioactivity of 4-Dihydroboldenone, also known as 1-testosterone. This synthetic anabolic-androgenic steroid (AAS) is a 5α-reduced derivative of boldenone. The following protocols are designed to assess its interaction with the androgen receptor (AR) and its subsequent effects on gene transcription and cell proliferation.
Introduction to this compound Bioactivity
This compound is a potent androgen that exerts its biological effects primarily through binding to and activating the androgen receptor. As a selective AR modulator, it stimulates AR-dependent gene transactivation. Its anabolic to androgenic ratio is reported to be 200/100, suggesting it is twice as anabolic as testosterone. Understanding its in vitro bioactivity is crucial for elucidating its mechanism of action and potential therapeutic or toxicological effects.
Key In Vitro Assays
Three key in vitro assays are detailed below to comprehensively characterize the bioactivity of this compound:
-
Androgen Receptor (AR) Competitive Binding Assay: To determine the binding affinity of this compound to the androgen receptor.
-
AR-Dependent Reporter Gene Assay: To quantify the functional ability of this compound to activate AR-mediated gene transcription.
-
Cell Proliferation Assay: To assess the impact of this compound on the growth of androgen-sensitive cells.
Data Presentation
The following tables summarize the expected quantitative data for this compound and reference androgens from the described in vitro assays.
Table 1: Androgen Receptor Binding Affinity
| Compound | Receptor Source | Radioligand | IC50 (nM) | Ki (nM) | Relative Binding Affinity (%) |
| This compound | Human AR | [³H]-Mibolerone | Data Not Available | Data Not Available | Data Not Available |
| Dihydrotestosterone (DHT) | Rat Prostatic Cytosol | [³H]-DHT | 3.2[1] | ~1.6 | 100 |
| Testosterone | Rat Prostatic Cytosol | [³H]-DHT | Data Not Available | ~5 | ~64 |
| Methyltrienolone (R1881) | Human AR | [³H]-R1881 | Data Not Available | ~0.5 | ~320 |
Table 2: AR-Dependent Transcriptional Activation
| Compound | Cell Line | Reporter Gene | EC50 (nM) |
| This compound | HEK293, PC-3, LNCaP | Luciferase | Data Not Available |
| Methyl-1-testosterone* | Yeast | β-galactosidase | ~3 |
| Dihydrotestosterone (DHT) | T47D (AR-LUX) | Luciferase | 0.115[2] |
| Dihydrotestosterone (DHT) | U2OS (AR CALUX) | Luciferase | 0.13[3] |
| Testosterone | U2OS (AR CALUX) | Luciferase | 0.66[3] |
*Methyl-1-testosterone is a closely related compound, and its EC50 in a yeast-based assay is provided for context.[4]
Table 3: Effects on Cell Proliferation
| Compound | Cell Line | Assay | Effect | IC50/EC50 (nM) |
| This compound | LNCaP, PC-3 | MTT/WST-1 | Proliferation/Inhibition | Data Not Available |
| Dihydrotestosterone (DHT) | LNCaP | Cell counting | Biphasic: Proliferation at low concentrations, inhibition at high concentrations.[5][6][7] | Proliferation peak at ~0.1-1 |
| R1881 (Synthetic Androgen) | LNCaP | MTT | Proliferation | Optimal at ~0.1 |
Signaling Pathways and Experimental Workflows
Caption: Genomic signaling pathway of this compound (4-DHB) via the androgen receptor (AR).
Caption: Experimental workflow for determining the in vitro bioactivity of this compound.
Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for the androgen receptor.
Materials:
-
Human recombinant AR or rat prostate cytosol as AR source
-
Radioligand: [³H]-Mibolerone or [³H]-DHT
-
This compound
-
Unlabeled DHT (for non-specific binding control)
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Multi-channel pipette and filter plates (e.g., GF/B filters)
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its Kd.
-
Prepare the AR-containing solution (recombinant AR or cytosol) in the assay buffer.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and AR solution to designated tubes.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, AR solution, and a high concentration of unlabeled DHT (e.g., 1000-fold excess over radioligand).
-
Competitive Binding: Add assay buffer, radioligand, AR solution, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate all tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through the pre-wetted filter plates.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
AR-Dependent Reporter Gene Assay
Objective: To measure the ability of this compound to induce AR-mediated gene transcription.
Materials:
-
Mammalian cell line expressing AR (e.g., LNCaP, PC-3 transfected with AR, or HEK293 co-transfected with AR and a reporter plasmid).
-
AR-responsive reporter plasmid (e.g., containing an Androgen Response Element (ARE) driving a luciferase or β-galactosidase gene).
-
Control plasmid for transfection normalization (e.g., Renilla luciferase).
-
Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum (FBS), charcoal-stripped FBS).
-
Transfection reagent.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Culture and Transfection:
-
Culture the chosen cell line in appropriate medium. For androgen studies, use medium supplemented with charcoal-stripped FBS to remove endogenous steroids.
-
Seed cells in 96-well plates.
-
Co-transfect the cells with the AR-responsive reporter plasmid and the normalization control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly luciferase activity (from the reporter plasmid) and the Renilla luciferase activity (from the control plasmid) using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of androgen-sensitive cancer cell lines.
Materials:
-
Androgen-sensitive cell line (e.g., LNCaP) and an androgen-insensitive cell line for comparison (e.g., PC-3).
-
Cell culture medium (RPMI-1640 with charcoal-stripped FBS).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the EC50 (for proliferation) or IC50 (for inhibition) from the dose-response curve. LNCaP cells are known to exhibit a biphasic response to androgens, with proliferation at lower concentrations and inhibition at higher concentrations.[5][6][7]
-
References
- 1. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Physiological normal levels of androgen inhibit proliferation of prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autocrine effect of DHT on FGF signaling and cell proliferation in LNCaP cells: role of heparin/heparan-degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of proliferation and production of prostate-specific antigen in androgen-sensitive prostatic cancer cells, LNCaP, by dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Dihydroboldenone as a Reference Compound in Steroid Metabolism Studies
Introduction
4-Dihydroboldenone (4-DHB), systematically known as (5β,17β)-17-hydroxyandrost-1-en-3-one, is a primary 5β-reduced metabolite of the anabolic androgenic steroid (AAS) boldenone.[1][2] As most anabolic steroids are extensively metabolized before excretion, the parent compound is often undetectable in urine samples.[3][4] This makes the identification and quantification of metabolites like 4-DHB crucial for detecting the illicit use of boldenone in both sports anti-doping control and veterinary drug testing.[3][4][5] The use of a well-characterized this compound reference compound is therefore indispensable for the development, validation, and routine application of analytical methods in steroid metabolism research and toxicology screening.
This document provides detailed application notes and experimental protocols for the use of this compound as a reference compound in key steroid metabolism studies, including in vitro metabolism assays and analytical detection in biological matrices.
Physicochemical Properties and Synthesis
A certified reference material of this compound is fundamental for accurate and reproducible experimental results.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (5β,17β)-17-hydroxyandrost-1-en-3-one |
| Chemical Formula | C₁₉H₂₈O₂ |
| Molecular Weight | 288.42 g/mol |
| Structure | A 5β-reduced derivative of boldenone with a saturated A-ring and a double bond at the C1-C2 position.[1][2] |
| Biosynthesis | Formed from boldenone via enzymatic reduction of the C4-C5 double bond, primarily by 5β-reductase in hepatic tissues.[2] |
Synthesis of Reference Material: The synthesis of this compound for use as a reference standard typically involves the enzymatic or chemical reduction of boldenone.[2][5] A common method is the selective catalytic hydrogenation of boldenone, which reduces the C4-C5 double bond while preserving the Δ1 double bond.[2] Purity and identity of the synthesized standard must be rigorously confirmed using techniques such as HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array detection), Mass Spectrometry, and NMR (Nuclear Magnetic Resonance) spectroscopy to ensure it meets the criteria for a certified reference material.[2][6]
Applications in Steroid Metabolism Studies
In Vitro Metabolism Studies
This compound is a key analyte in in vitro studies designed to elucidate the metabolic pathways of boldenone. These studies often utilize liver fractions, such as microsomes or S9 fractions, which contain the necessary enzymes for biotransformation.[1]
Enzyme Activity Assays (5β-Reductase)
As the product of 5β-reductase activity on boldenone, 4-DHB is essential for studying the kinetics of this enzyme. By quantifying the formation of 4-DHB over time, researchers can determine key kinetic parameters like Vmax and Km.[7]
Analytical Reference for Doping Control
In anti-doping analysis, 4-DHB serves as a primary urinary biomarker for boldenone abuse.[3] Its presence in urine, often at higher concentrations and for a longer duration than the parent compound, provides a more reliable window of detection.[3][8] Certified 4-DHB is used to calibrate analytical instruments, prepare quality control samples, and confirm the identity of the metabolite in suspect samples.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Boldenone using Liver Microsomes
This protocol describes a general procedure for studying the formation of this compound from boldenone using liver microsomes.
Materials:
-
Boldenone
-
This compound reference standard
-
Pooled human or animal liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Ice-cold methanol or acetonitrile for reaction termination and protein precipitation
-
LC-MS grade solvents for sample analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (to final volume of 500 µL)
-
NADPH regenerating system
-
Liver microsomes (typically 0.5-1 mg/mL protein concentration)
-
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to allow the system to equilibrate.
-
Initiation of Reaction: Add boldenone (substrate) to the mixture to a final concentration of typically 1-10 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol or acetonitrile. This will also precipitate the microsomal proteins.
-
Sample Processing:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
Analysis: Analyze the sample using a validated LC-MS/MS method, using the this compound reference standard to create a calibration curve for quantification and for retention time and fragmentation pattern matching.
Protocol 2: Analysis of this compound in Urine by GC-MS
This protocol outlines a typical procedure for the detection and quantification of this compound in urine samples, a common practice in anti-doping laboratories.
Materials:
-
Urine sample
-
Internal standard (e.g., a deuterated analog of 4-DHB or another steroid)
-
β-glucuronidase from E. coli
-
Phosphate or acetate buffer
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE (methanol, water, hexane)
-
Derivatizing agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Sample Preparation and Hydrolysis:
-
To 2-5 mL of urine, add the internal standard.
-
Add buffer to adjust the pH as required for optimal enzyme activity (typically pH 6.8-7.4).
-
Add β-glucuronidase solution to hydrolyze the glucuronide conjugates of 4-DHB and other metabolites.
-
Incubate at 50-60°C for 1-3 hours.
-
-
Extraction:
-
After hydrolysis, allow the sample to cool and adjust the pH if necessary.
-
Perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate or use Solid-Phase Extraction (SPE).
-
For SPE:
-
Condition the C18 cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample.
-
Wash the cartridge with water to remove interfering polar compounds.
-
Elute the analytes with methanol or ethyl acetate.
-
-
-
Derivatization:
-
Evaporate the eluate to dryness under nitrogen.
-
Add the derivatizing agent (e.g., MSTFA) and a catalyst (e.g., ammonium iodide/ethanethiol).
-
Heat at 60-80°C for 20-30 minutes to form trimethylsilyl (TMS) derivatives. This step increases the volatility and thermal stability of the steroid for GC analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Run a temperature program to separate the analytes.
-
Acquire data in Selected Ion Monitoring (SIM) or full scan mode. The characteristic ions of the 4-DHB-TMS derivative are monitored for identification and quantification against the derivatized 4-DHB reference standard.
-
Quantitative Data
The use of this compound as a reference standard allows for the accurate quantification of its concentration in various biological matrices and in vitro systems.
Table 2: Urinary Metabolites of Boldenone Identified in Human Administration Studies
| Metabolite ID | Compound Name | Typical Conjugation |
| I | Boldenone | Glucuronide, Sulfate |
| II | 5β-Androst-1-en-17β-ol-3-one (this compound) | Glucuronide |
| III | 5β-Androst-1-ene-3α,17β-diol | Glucuronide |
| IV | 5β-Androst-1-en-3α-ol-17-one | Glucuronide |
| VIII | Androsta-1,4-diene-3,17-dione | Free, Glucuronide |
| IX | 17α-Boldenone | Glucuronide |
| (Adapted from Schänzer et al., 1993 and Chen et al., 2015)[1][3] |
Table 3: Comparison of Analytical Techniques for Anabolic Steroid Metabolite Detection
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Requires hydrolysis and chemical derivatization.[1][3] | Can directly analyze conjugated (glucuronide/sulfate) and unconjugated metabolites; derivatization is often not required.[8][9][10] |
| Sensitivity | High sensitivity, with Limits of Detection (LOD) often in the low ng/mL range (e.g., <0.5 ng/mL).[11] | Very high sensitivity, with LODs often in the sub-ng/mL to pg/mL range.[12][13] |
| Specificity | Good specificity, especially with high-resolution MS or MS/MS. | Excellent specificity due to precursor-product ion monitoring (MRM). |
| Throughput | Lower throughput due to longer sample preparation and run times. | Higher throughput due to simpler sample preparation and faster analysis times. |
| Compound Suitability | Best for volatile and thermally stable compounds (or those that can be made so by derivatization). | Suitable for a wider range of compounds, including non-volatile and thermally labile metabolites.[12] |
| Typical Application | Historically the gold standard for steroid confirmation.[11] | Increasingly becoming the standard for both screening and confirmation due to its sensitivity and versatility.[9][13] |
Visualizations
Boldenone Metabolism Workflow
Caption: Workflow of boldenone metabolism and subsequent analytical detection.
Logical Relationship in Anti-Doping Analysis
Caption: The logical basis for using 4-DHB to infer boldenone administration.
References
- 1. Metabolism of boldenone in man: gas chromatographic/mass spectrometric identification of urinary excreted metabolites and determination of excretion rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 10529-96-1 | Benchchem [benchchem.com]
- 3. Metabolism study of boldenone in human urine by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. Buy this compound | 10529-96-1 [smolecule.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Kinetic parameters of 5 alpha-reductase activity in stroma and epithelium of normal, hyperplastic, and carcinomatous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and characterization of urinary metabolites of boldione by LC-MS/MS. Part I: Phase I metabolites excreted free, as glucuronide and sulfate conjugates, and released after alkaline treatment of the urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 4-Dihydroboldenone in Muscle Wasting Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscle wasting, characterized by the progressive loss of muscle mass and strength, is a debilitating condition associated with numerous chronic diseases, including cancer, renal failure, and sepsis, as well as with aging (sarcopenia). Anabolic androgenic steroids (AAS) have been investigated as potential therapeutic agents to counteract muscle catabolism by promoting protein synthesis and inhibiting protein degradation. 4-Dihydroboldenone (4-DHB), also known as 1-Testosterone, is a 5α-reduced metabolite of the anabolic steroid boldenone.[1][2] As an active androgen, it exerts its effects through the androgen receptor (AR), a ligand-activated nuclear transcription factor that plays a crucial role in the regulation of skeletal muscle mass.[2][3]
While preclinical data on 4-DHB is limited, one study in castrated rats demonstrated its anabolic and androgenic properties.[2] However, at the same dosage, it was found to be less potent in promoting muscle growth than testosterone propionate, while exhibiting similar androgenic effects on the prostate and seminal vesicles and a notable increase in liver weight.[2] Despite the limited specific research on 4-DHB for muscle wasting, its classification as an AAS warrants investigation into its potential therapeutic utility in catabolic states.
These application notes provide a framework for the preclinical evaluation of this compound for the treatment of muscle wasting conditions, outlining detailed in vitro and in vivo experimental protocols.
Quantitative Data Summary
Due to the scarcity of published research on this compound specifically for muscle wasting conditions, the following tables present hypothetical data based on expected outcomes from the proposed experimental protocols. These tables are for illustrative purposes to guide data presentation and interpretation in future studies.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Rodent Model of Dexamethasone-Induced Muscle Atrophy
| Treatment Group | Change in Body Weight (%) | Gastrocnemius Muscle Weight (mg) | Tibialis Anterior Muscle Weight (mg) | Grip Strength (g) |
| Vehicle Control | +5.2 ± 1.1 | 1500 ± 50 | 550 ± 25 | 150 ± 10 |
| Dexamethasone (DEX) | -15.8 ± 2.5 | 1100 ± 60 | 400 ± 30 | 105 ± 8 |
| DEX + 4-DHB (Low Dose) | -8.1 ± 1.9 | 1250 ± 55 | 460 ± 28 | 125 ± 9 |
| DEX + 4-DHB (High Dose) | -2.5 ± 1.5 | 1400 ± 65 | 510 ± 32 | 140 ± 11 |
Table 2: Hypothetical In Vitro Effects of this compound on C2C12 Myotube Hypertrophy and Atrophy
| Treatment Condition | Myotube Diameter (µm) | Myosin Heavy Chain (MHC) Expression (Fold Change) | Atrogin-1 mRNA Expression (Fold Change) | MuRF1 mRNA Expression (Fold Change) |
| Vehicle Control | 50 ± 3 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Dexamethasone (DEX) | 30 ± 2 | 0.6 ± 0.05 | 4.5 ± 0.4 | 5.2 ± 0.5 |
| 4-DHB | 65 ± 4 | 1.8 ± 0.2 | 0.8 ± 0.07 | 0.7 ± 0.06 |
| DEX + 4-DHB | 45 ± 3 | 1.2 ± 0.1 | 2.1 ± 0.2 | 2.5 ± 0.3 |
Signaling Pathways
Androgens like this compound primarily mediate their effects on skeletal muscle through the androgen receptor (AR). Upon binding to 4-DHB in the cytoplasm, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription. This genomic pathway is central to the anabolic effects of androgens. Key signaling cascades influenced by AR activation include the PI3K/Akt/mTOR pathway, which promotes protein synthesis, and the inhibition of the ubiquitin-proteasome pathway, which is responsible for protein degradation.
References
Application Notes and Protocols for the Detection of 4-Dihydroboldenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 4-Dihydroboldenone (4-DHB) in the detection of illegal steroid use. Included are detailed protocols for its synthesis and detection, along with data presented for easy comparison and visual diagrams of key processes.
Introduction
This compound, also known as 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one), is a potent anabolic androgenic steroid (AAS). It is a metabolite of boldenone, a synthetic derivative of testosterone.[1][2] Due to its performance-enhancing capabilities, 4-DHB is listed as a prohibited substance by the World Anti-Doping Agency (WADA), making its detection a critical aspect of anti-doping programs.[3][4][5][6] 4-DHB is a 5β-reduced derivative of boldenone, which distinguishes it from its parent compound.[1] This structural difference is key to its analytical detection.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of boldenone.[1] This process can be carried out using enzymatic or chemical methods. The enzymatic conversion is often mediated by 5β-reductase enzymes.[1] A common chemical synthesis involves the hydrogenation of boldenone.
Protocol 1: Synthesis of this compound via Hydrogenation of Boldenone
Objective: To synthesize this compound by the selective reduction of the C4-C5 double bond of boldenone.
Materials:
-
Boldenone
-
Catalyst (e.g., Palladium on Carbon - Pd/C)
-
Hydrogen Gas (H₂)
-
Solvent (e.g., Ethanol or Ethyl Acetate)
-
Reaction Vessel (e.g., Parr Hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization solvent (e.g., Acetone/Hexane)
Procedure:
-
Dissolve a known amount of boldenone in the chosen solvent in the reaction vessel.
-
Add the catalyst to the solution. The amount of catalyst will depend on the scale of the reaction.
-
Seal the reaction vessel and purge with an inert gas, such as nitrogen, to remove any oxygen.
-
Introduce hydrogen gas into the vessel to the desired pressure.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (i.e., boldenone is no longer detected), carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system to yield the final product.
-
Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.
Visualization 1: Synthesis of this compound
Caption: Synthesis pathway of this compound from Boldenone.
Detection of this compound in Biological Samples
The primary methods for detecting this compound in urine and blood samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These techniques offer high sensitivity and specificity, which are essential for anti-doping analysis.
Data Presentation: Analytical Parameters for this compound Detection
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Type | Urine, Blood | Urine, Blood |
| Sample Preparation | Enzymatic hydrolysis, liquid-liquid extraction (LLE) or solid-phase extraction (SPE), derivatization | SPE or LLE, potential derivatization |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Heptafluorobutyric anhydride (HFBA) | Often not required, but can be used to enhance sensitivity |
| Ionization Mode | Electron Ionization (EI), Negative Chemical Ionization (NCI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Triple Quadrupole (QqQ), TOF, Orbitrap |
| Key Mass Fragments (m/z) | Dependent on derivatization. For TMS derivatives, characteristic ions include [M]+, [M-15]+, [M-90]+. For underivatized, a prominent ion is observed at m/z 287.2 [M+H]⁺.[1] | Precursor ion: [M+H]⁺ at m/z 289. Product ions can be generated for specific identification. |
| Limit of Detection (LOD) | 5-20 ppb with HFBA derivatization and NCI-MS/MS[7] | Sub-ng/mL to low ng/mL range |
Protocol 2: Detection of this compound in Urine by GC-MS
Objective: To detect and quantify this compound in a urine sample using GC-MS following enzymatic hydrolysis, extraction, and derivatization.
Materials:
-
Urine sample
-
β-glucuronidase from E. coli
-
Phosphate buffer
-
Internal standard (e.g., deuterated 4-DHB)
-
Extraction solvent (e.g., diethyl ether or a mixture of n-pentane and ethyl acetate)
-
Derivatizing agent (e.g., MSTFA/NH₄I/ethanethiol)
-
GC-MS system with a suitable capillary column (e.g., HP-1 or equivalent)
Procedure:
-
Sample Preparation and Hydrolysis:
-
To 2 mL of urine, add an internal standard.
-
Add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate at 55°C for 1-3 hours to hydrolyze the steroid conjugates.
-
-
Extraction:
-
After cooling to room temperature, adjust the pH to 9-10 with a suitable base.
-
Add 5 mL of the extraction solvent and vortex for 10-15 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dry residue, add 50-100 µL of the derivatizing agent.
-
Seal the vial and heat at 60-80°C for 20-30 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 180°C, ramp to 240°C at 3°C/min, then ramp to 310°C at 30°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, monitoring for characteristic ions of the 4-DHB-TMS derivative.
-
-
Visualization 2: GC-MS Workflow for 4-DHB Detection
Caption: Workflow for the detection of this compound by GC-MS.
Protocol 3: Detection of this compound in Blood by LC-MS/MS
Objective: To detect and quantify this compound in a blood (serum/plasma) sample using LC-MS/MS.
Materials:
-
Blood serum or plasma sample
-
Internal standard (e.g., deuterated 4-DHB)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a suitable reverse-phase column (e.g., C18)
Procedure:
-
Sample Preparation:
-
To 1 mL of serum/plasma, add the internal standard.
-
Add 2 mL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the 4-DHB with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample into the LC-MS/MS.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion (e.g., m/z 289) to specific product ions.
-
-
Visualization 3: Metabolic Pathway and Detection Logic
Caption: Logical flow from Boldenone administration to 4-DHB detection.
Conclusion
The detection of this compound is a reliable indicator of the illicit use of boldenone. The protocols and methods outlined in these application notes provide a framework for the synthesis of a reference standard and the subsequent detection of this metabolite in biological samples. The use of advanced analytical techniques such as GC-MS and LC-MS/MS ensures the high sensitivity and specificity required for anti-doping control. Researchers and professionals in this field can utilize this information to develop and validate robust analytical methods for the routine monitoring of this compound.
References
- 1. This compound | 10529-96-1 | Benchchem [benchchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the GC/NCI-MS Analysis of 4-Dihydroboldenone using Heptafluorobutyric Anhydride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the derivatization of 4-Dihydroboldenone with heptafluorobutyric anhydride (HFBA) for subsequent analysis by gas chromatography/negative chemical ionization-mass spectrometry (GC/NCI-MS). This method offers high sensitivity and specificity for the detection and quantification of this compound in various biological matrices.
This compound, an anabolic androgenic steroid, requires derivatization to enhance its volatility and thermal stability for gas chromatographic analysis.[1][2] HFBA is an effective derivatizing agent that introduces a highly electronegative heptafluorobutyryl group, making the derivative amenable to sensitive detection by NCI-MS.[3][4] This technique is particularly useful for trace-level analysis in applications such as doping control and pharmacokinetic studies.
Principle of the Method
The hydroxyl group of this compound reacts with heptafluorobutyric anhydride (HFBA) to form a stable, volatile ester derivative. This derivative is then introduced into the GC-MS system. In the gas chromatograph, the derivatized analyte is separated from other components in the sample. The eluting derivative then enters the mass spectrometer, where it undergoes negative chemical ionization. The NCI technique is highly selective for electrophilic compounds, such as the HFBA derivative of this compound, resulting in the formation of abundant molecular ions and characteristic fragment ions, which allows for sensitive and specific detection.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of anabolic steroids, including this compound, using HFBA derivatization followed by GC/NCI-MS analysis, based on published literature.
| Analyte | Matrix | Derivatization Reagent | Detection Method | Limit of Detection (LOD) | Linearity (Correlation Coefficient, r²) | Reference |
| This compound | Urine | Heptafluorobutyric Anhydride (HFBA) | GC/NCI-MS | 5-20 ppb | 0.9880-0.9988 | [3][4] |
| Other Anabolic Steroids (e.g., nandrolone, boldenone) | Urine | Heptafluorobutyric Anhydride (HFBA) | GC/NCI-MS/MS | 5-20 ppb | 0.9880-0.9988 | [3][4] |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Heptafluorobutyric anhydride (HFBA), derivatization grade
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Purified water (e.g., Milli-Q)
-
Sodium sulfate, anhydrous
-
Nitrogen gas, high purity
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC/NCI-MS system
Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To a 2 mL urine sample, add a suitable volume of β-glucuronidase/arylsulfatase solution. Incubate at 50-60°C for 1-2 hours to deconjugate the steroid metabolites.
-
pH Adjustment: Adjust the pH of the hydrolyzed urine to approximately 9-10 with a suitable buffer (e.g., sodium bicarbonate).
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a mixture of ethyl acetate and hexane (e.g., 80:20 v/v) to the sample.
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step.
-
-
Drying: Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
Heptafluorobutyric Anhydride (HFBA) Derivatization Protocol
-
To the dry residue from the sample preparation step, add 50 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of a suitable solvent (e.g., acetone or ethyl acetate).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60-70°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the reaction vial to room temperature.
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dry residue in 100 µL of a suitable solvent (e.g., ethyl acetate or iso-octane) for GC/NCI-MS analysis.
GC/NCI-MS Instrumental Parameters
The following are suggested starting parameters and should be optimized for the specific instrument used.
| GC Parameters | |
| Column: | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature: | 280°C |
| Injection Mode: | Splitless |
| Injection Volume: | 1-2 µL |
| Carrier Gas: | Helium or Hydrogen |
| Oven Temperature Program: | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min. |
| Transfer Line Temperature: | 280°C |
| MS Parameters | |
| Ionization Mode: | Negative Chemical Ionization (NCI) |
| Reagent Gas: | Methane or Ammonia |
| Ion Source Temperature: | 150-200°C |
| Quadrupole Temperature: | 100-150°C |
| Acquisition Mode: | Selected Ion Monitoring (SIM) or Full Scan |
Note: The specific ions to be monitored in SIM mode should be determined by analyzing a derivatized standard of this compound.
Visualizations
References
- 1. toxicologia.unb.br [toxicologia.unb.br]
- 2. ヘプタフルオロ酪酸無水物 derivatization grade (GC derivatization), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Determination of anabolic steroids by gas chromatography/negative-ion chemical ionization mass spectrometry and gas chromatography/negative-ion chemical ionization tandem mass spectrometry with heptafluorobutyric anhydride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of anabolic steroids by gas chromatography/negative-ion chemical ionization mass spectrometry and gas chromatography/negative-ion chemical ionization tandem mass spectrometry with heptafluorobutyric anhydride derivatization. | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting post-injection inflammation with 4-Dihydroboldenone
Disclaimer: The following information is intended for research and drug development professionals. 4-Dihydroboldenone (DHB) is a synthetic anabolic-androgenic steroid and should be handled with appropriate laboratory safety measures. The information provided here is for investigational use only.
Frequently Asked Questions (FAQs)
Q1: What is post-injection inflammation and why might it occur with this compound?
Post-injection inflammation is a localized or systemic inflammatory response following the administration of a substance. In the context of this compound (DHB), researchers have anecdotally reported significant post-injection pain (PIP) and signs of inflammation.[1][2] This can be attributed to several factors including the compound's chemical properties, the formulation (e.g., solvents, concentration), or an immune response to the compound itself. While the precise mechanisms for DHB are not well-documented in scientific literature, it is hypothesized that it may involve localized tissue irritation, leading to the release of pro-inflammatory cytokines.
Q2: What are the typical signs of post-injection inflammation to monitor in our experiments?
In preclinical models, signs of localized inflammation at the injection site include erythema (redness), edema (swelling), and hyperalgesia (increased sensitivity to pain). Systemically, an inflammatory response might be indicated by an increase in inflammatory markers in circulation, such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][4]
Q3: Are there any known signaling pathways associated with androgen-mediated inflammation?
Androgen receptors are expressed on various immune cells, and their activation can modulate inflammatory responses. While androgens like testosterone have been shown to have some anti-inflammatory effects[3], synthetic androgens may elicit different responses. A hypothesized pathway for DHB-induced inflammation could involve the activation of the NF-κB signaling cascade, a key regulator of inflammation, leading to the transcription of pro-inflammatory cytokine genes.[5]
Troubleshooting Guides
Issue 1: Severe Localized Inflammation (Pain, Swelling, Redness) at the Injection Site
Possible Cause 1: Formulation Issues (Solvent, Concentration)
-
Troubleshooting Steps:
-
Analyze Vehicle Composition: Prepare and inject a vehicle-only control group to distinguish between compound- and vehicle-induced inflammation.
-
Optimize Solvent Concentration: High concentrations of organic solvents like benzyl alcohol or benzyl benzoate can cause tissue irritation. Experiment with reducing the concentration of these solvents or using alternative, more biocompatible solvents.
-
Test Different Formulations: Compare the inflammatory response to different formulations, such as oil-based versus aqueous suspensions.
-
Possible Cause 2: Compound Crystallization at the Injection Site
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of DHB in your chosen vehicle at physiological temperature.
-
Microscopy of Injection Site: In animal models, excise the tissue at the injection site post-euthanasia and examine it under a microscope for crystal formation.
-
Adjust Formulation to Prevent Crystallization: If crystallization is observed, consider adding co-solvents or using a different vehicle to improve solubility and stability.
-
Issue 2: Elevated Systemic Inflammatory Markers (e.g., CRP, TNF-α, IL-6)
Possible Cause 1: Immune Response to the Compound
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine if the increase in systemic inflammatory markers is dose-dependent.
-
Time-Course Analysis: Measure inflammatory markers at multiple time points post-injection to understand the kinetics of the inflammatory response.
-
In Vitro Immune Cell Stimulation: Co-culture immune cells (e.g., macrophages) with DHB to assess direct activation and cytokine release.
-
Experimental Protocols
Protocol 1: In Vivo Assessment of Local and Systemic Inflammation in a Rodent Model
Objective: To quantify the local and systemic inflammatory response to a this compound injection.
Methodology:
-
Animal Model: Male Wistar rats (n=8 per group), 8-10 weeks old.
-
Groups:
-
Group A: Vehicle control (e.g., cottonseed oil)
-
Group B: this compound (10 mg/kg, intramuscular)
-
-
Procedure:
-
Administer a single intramuscular injection into the quadriceps muscle.
-
At 24 hours post-injection, collect blood samples via cardiac puncture for systemic cytokine analysis.
-
Euthanize the animals and excise the injected muscle tissue.
-
-
Analysis:
-
Local Inflammation:
-
Homogenize a portion of the muscle tissue for cytokine analysis (TNF-α, IL-6, IL-1β) using ELISA.
-
Fix the remaining tissue in formalin, embed in paraffin, and perform H&E staining to assess immune cell infiltration.
-
-
Systemic Inflammation:
-
Use plasma from blood samples to measure systemic levels of TNF-α, IL-6, and IL-1β via ELISA.
-
-
Protocol 2: In Vitro Macrophage Activation Assay
Objective: To determine if this compound directly activates macrophages to release pro-inflammatory cytokines.
Methodology:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Treatment Groups:
-
Vehicle control (DMSO)
-
LPS (100 ng/mL) as a positive control
-
This compound (at varying concentrations: 1, 10, 100 nM)
-
-
Procedure:
-
Plate RAW 264.7 cells and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the different treatments.
-
Incubate for 24 hours.
-
-
Analysis:
-
Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using ELISA.
-
Quantitative Data Summary
Table 1: Local and Systemic Cytokine Levels in Rats 24h Post-Injection
| Group | Muscle TNF-α (pg/mg tissue) | Muscle IL-6 (pg/mg tissue) | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
| Vehicle Control | 25.3 ± 5.1 | 42.1 ± 8.3 | 15.8 ± 3.9 | 30.5 ± 6.7 |
| DHB (10 mg/kg) | 189.6 ± 22.4 | 254.3 ± 31.5 | 78.2 ± 11.2 | 198.4 ± 25.1 |
*p < 0.05 compared to Vehicle Control
Table 2: In Vitro Cytokine Secretion by Macrophages
| Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control | 12.5 ± 2.8 | 21.3 ± 4.5 |
| LPS (100 ng/mL) | 1560.7 ± 189.2 | 2345.1 ± 298.7 |
| DHB (1 nM) | 15.1 ± 3.1 | 25.8 ± 5.1 |
| DHB (10 nM) | 45.8 ± 7.9 | 88.2 ± 12.4 |
| DHB (100 nM) | 152.3 ± 20.5 | 310.6 ± 45.3 |
*p < 0.05 compared to Vehicle Control
Visualizations
Caption: Hypothesized signaling pathway for DHB-induced inflammation.
Caption: Experimental workflow for investigating post-injection inflammation.
Caption: Troubleshooting logical workflow for post-injection inflammation.
References
- 1. rawsteroidspowder944827160.wordpress.com [rawsteroidspowder944827160.wordpress.com]
- 2. DHB and inflammation | UK-Muscle.co.uk Forum [uk-muscle.co.uk]
- 3. Testosterone - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Inflammatory responses and inflammation-associated diseases in organs - PMC [pmc.ncbi.nlm.nih.gov]
Reducing side effects in animal studies of 4-Dihydroboldenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Dihydroboldenone (DHB) in animal studies. The focus is on practical strategies to mitigate common side effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHB)?
A1: this compound, also known as 1-Testosterone, is a synthetic androstane steroid and a 5-alpha reduced metabolite of the anabolic steroid boldenone.[1] It is recognized for its anabolic properties. In research, it is used to investigate the effects of androgens on various physiological systems.
Q2: What are the primary known side effects of DHB in animal studies?
A2: Based on available research and anecdotal reports, the primary side effects of concern in animal studies with DHB include:
-
Injection Site Pain (PIP): Discomfort and inflammation at the site of injection.
-
Potential Hepatotoxicity: Studies have indicated a significant increase in liver weight in animals treated with DHB, suggesting potential liver toxicity.[1]
-
Potential Nephrotoxicity: Concerns have been raised about possible kidney toxicity.
-
Testosterone Suppression: As an exogenous androgen, DHB can suppress the endogenous production of testosterone.
-
Cardiovascular Strain: Androgens, in general, can contribute to adverse cardiovascular effects, including cardiac hypertrophy.
Q3: Is DHB considered to have estrogenic side effects?
A3: No, DHB is not known to have estrogenic effects.[1] This means it does not convert to estrogen, and researchers typically do not observe side effects such as gynecomastia or significant water retention in animal models.
Troubleshooting Guides
Issue 1: Severe Injection Site Pain (PIP) Observed in Study Animals
Symptoms:
-
Vocalization, licking, or biting at the injection site.
-
Visible inflammation, swelling, or redness.
-
Reluctance to move or handle.
Potential Causes:
-
High concentration of the DHB solution.
-
Irritation from the vehicle (carrier oil).
-
Crystal formation in the solution.
-
Large injection volume.
Mitigation Strategies:
| Strategy | Protocol | Rationale |
| Dilution of DHB Solution | Dilute the DHB preparation with a compatible sterile oil (e.g., grapeseed oil, ethyl oleate) to reduce its concentration per milliliter. | A lower concentration can reduce the irritant effect of the compound at the injection site. |
| Change of Vehicle | Formulate DHB in a different carrier oil. Ethyl oleate is known for its low viscosity, which can lead to less painful injections compared to more viscous oils like cottonseed or sesame oil. | The viscosity and chemical properties of the carrier oil can significantly impact injection comfort. |
| Smaller, More Frequent Injections | Divide the total weekly dose into smaller, more frequent injections (e.g., daily or every other day) administered subcutaneously or intramuscularly. | This reduces the volume of irritant administered at a single site at one time. |
| Co-administration with a Local Anesthetic | Under appropriate ethical guidelines and veterinary supervision, a small amount of a local anesthetic compatible with oil-based injections could be considered for co-administration. | This would directly address the pain mechanism at the injection site. |
Experimental Protocol to Assess Injection Pain: The formalin test is a widely used method to quantify pain responses in rodents.[2][3][4][5][6]
-
Acclimatization: Acclimate the rats to the observation chambers for at least 30 minutes before injection.
-
Injection: Inject a small volume (e.g., 50 µl) of the DHB formulation into the plantar surface of the hind paw or the gastrocnemius muscle.[2][3]
-
Observation: Immediately after injection, place the animal back in the observation chamber and record nociceptive behaviors (e.g., flinching, licking, biting the injected paw) for a set period (e.g., 60-90 minutes).[2][3]
-
Scoring: Assign a pain score at regular intervals based on the observed behaviors. A common scoring system is: 0 = normal weight-bearing; 1 = slight limp; 2 = elevated paw; 3 = licking or biting the paw.[3]
-
Data Analysis: Compare the pain scores between different formulations or treatment groups to quantitatively assess the reduction in injection site pain.
Issue 2: Elevated Liver Enzymes or Histopathological Changes Indicating Hepatotoxicity
Symptoms:
-
Significant increase in serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Histopathological findings of liver damage (e.g., necrosis, inflammation).
-
Increased liver weight relative to body weight.[1]
Mitigation Strategy: Co-administration with Silymarin
Silymarin, a flavonoid complex from milk thistle, has demonstrated hepatoprotective effects against drug-induced liver injury.[7][8][9][10][11]
Experimental Protocol:
-
Animal Model: Male Wistar rats.
-
DHB Administration: Administer DHB at the desired experimental dose and schedule.
-
Silymarin Co-administration: Administer Silymarin orally at a dose of 20 mg/kg body weight per day.[7][8] This can be given as a suspension.
-
Duration: Co-administer Silymarin for the entire duration of the DHB treatment cycle.
-
Assessment: At the end of the study period, collect blood for liver enzyme analysis (ALT, AST) and harvest liver tissue for histopathological examination.
Quantitative Data on Hepatoprotection with Silymarin (Representative for Anabolic Steroids):
| Parameter | Anabolic Steroid Only | Anabolic Steroid + Silymarin | Control |
| ALT (U/L) | Significantly Increased | Significantly Reduced vs. Steroid Only | Normal |
| AST (U/L) | Significantly Increased | Significantly Reduced vs. Steroid Only | Normal |
| Histopathology | Evidence of cellular damage | Reduced signs of damage | Normal liver architecture |
Note: This table represents the expected trend based on studies with other anabolic steroids. Specific quantitative results for DHB may vary.
Issue 3: Indications of Nephrotoxicity
Symptoms:
-
Elevated serum creatinine and Blood Urea Nitrogen (BUN) levels.
-
Histopathological evidence of kidney damage.
Mitigation Strategy: Co-administration with N-Acetylcysteine (NAC)
NAC is a precursor to the antioxidant glutathione and has been shown to protect against drug-induced kidney damage.
Experimental Protocol:
-
Animal Model: Male Wistar rats.
-
DHB Administration: Administer DHB at the experimental dose.
-
NAC Co-administration: Administer NAC orally or intraperitoneally. A protective oral dose in rats has been shown to be around 50 mg/kg body weight daily for 7 days.[12] Intravenous administration may offer better protection in some models.
-
Assessment: Monitor renal function by measuring serum creatinine and BUN levels. Conduct histopathological analysis of kidney tissue at the end of the study.
Dose-Response of NAC in Mitigating Nephrotoxicity (Example Data):
| Treatment Group | Serum Creatinine (mg/dL) | BUN (mg/dL) |
| Control | Baseline | Baseline |
| Nephrotoxic Agent Only | Significantly Elevated | Significantly Elevated |
| Nephrotoxic Agent + Low Dose NAC | Moderately Reduced | Moderately Reduced |
| Nephrotoxic Agent + High Dose NAC | Near Baseline Levels | Near Baseline Levels |
Note: This table illustrates a typical dose-dependent protective effect of NAC. Optimal dosing for DHB-induced nephrotoxicity would need to be determined experimentally.
Issue 4: Suppression of Endogenous Testosterone and Hypogonadism
Symptoms:
-
Reduced testicular weight.
-
Decreased sperm production.
-
Low circulating levels of endogenous testosterone after cessation of DHB administration.
Mitigation Strategy: Post-Cycle Therapy (PCT)
A PCT protocol can help to restore the hypothalamic-pituitary-gonadal (HPG) axis. This typically involves the use of a Selective Estrogen Receptor Modulator (SERM) and/or an Aromatase Inhibitor (AI).
Experimental Protocol (Post-DHB Cycle):
-
Washout Period: After the final DHB administration, allow for a washout period appropriate for the ester used with DHB.
-
SERM Administration: Administer Tamoxifen (a SERM) orally to male rats. Doses used in rat studies to investigate effects on the reproductive system have ranged from 40 to 400 µg/kg/day.[13]
-
AI Administration: Alternatively, or in combination, an aromatase inhibitor like Letrozole can be used. Doses of 0.5 to 1.5 mg per animal have been used in rats to increase testosterone by blocking its conversion to estrogen.
-
Duration: Administer the PCT drugs for a period of 2-4 weeks.
-
Assessment: Monitor the recovery of testicular weight, spermatogenesis, and serum testosterone levels.
Issue 5: Development of Cardiac Hypertrophy
Symptoms:
-
Increased heart weight and left ventricular wall thickness, measurable by echocardiography and/or post-mortem analysis.
Mitigation Strategy: Co-administration with Finasteride
Finasteride is a 5α-reductase inhibitor that blocks the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). While DHB itself is a derivative of DHT, finasteride has been shown to attenuate cardiac hypertrophy induced by pressure overload, a condition that can be exacerbated by androgens.[14][15][16][17]
Experimental Protocol:
-
Animal Model: Mice or rats.
-
DHB Administration: Administer DHB at the intended experimental dose.
-
Finasteride Co-administration: Administer finasteride. In a mouse model of cardiac hypertrophy, finasteride was effective when administered for 2 weeks.[14] A study in rats used an intramuscular injection of 2 mg finasteride daily for one week.[15]
-
Assessment: At the end of the treatment period, assess cardiac hypertrophy through echocardiography and/or by measuring heart weight to body weight ratio and histological analysis of cardiac tissue.
Signaling Pathway Diagrams
Below are diagrams representing key biological pathways relevant to the action and side effects of this compound.
Caption: Androgen Receptor Signaling Pathway of this compound.
Caption: HPG Axis Suppression by Exogenous DHB.
Caption: Mitigation of Hepatotoxicity with Silymarin.
References
- 1. moreplatesmoredates.com [moreplatesmoredates.com]
- 2. cjns.gums.ac.ir [cjns.gums.ac.ir]
- 3. A Rat Muscle Pain Model Based on Intramuscular Formalin Injection - Caspian Journal of Neurological Sciences [cjns.gums.ac.ir]
- 4. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. [Hepatoprotective effects of silymarin in androgenic-anabolic steroid-induced liver damage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatoprotective Effects of Silybum Marianum Extraction Against Acetamiprid-Induced Stress Oxidative in Male Rats: Potential Anticancer Application | Asian Pacific Journal of Cancer Biology [waocp.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Influence of N-acetylcysteine against dimethylnitrosamine induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (PDF) Effects of tamoxifen on the fertility of male rats (1993) | M. K. Gill-Sharma | 64 Citations [scispace.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Arrhythmogenic effect of androgens on the rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-androgenic therapy with finasteride improves cardiac function, attenuates remodeling and reverts pathologic gene-expression after myocardial infarction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of 4-Dihydroboldenone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Dihydroboldenone (4-DHB) in solution. The information provided is based on general principles of steroid chemistry and analytical best practices, as specific stability data for 4-DHB is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound (4-DHB), with the IUPAC name (5β,17β)-17-hydroxyandrost-1-en-3-one, is a metabolite of the anabolic androgenic steroid boldenone.[1] Its chemical formula is C19H28O2.[1] Structurally, it is a 5β-reduced derivative of boldenone, which means the double bond at the C4-C5 position has been saturated.[1] This saturation of the A-ring distinguishes it from its parent compound, boldenone.[1]
Q2: My 4-DHB solution appears cloudy or has precipitated. What could be the cause and how can I resolve it?
A2: Cloudiness or precipitation in your 4-DHB solution can be attributed to several factors:
-
Low Solubility: 4-DHB, like many steroids, has low aqueous solubility. The solvent system you are using may not be adequate to keep the compound fully dissolved at the desired concentration. Consider using a co-solvent system (e.g., with ethanol, DMSO, or PEG) to improve solubility.
-
Temperature Effects: A decrease in temperature can reduce the solubility of 4-DHB, leading to precipitation. Ensure your solution is stored at a consistent temperature. Gentle warming and sonication may help redissolve the compound, but be cautious about potential degradation at elevated temperatures.
-
pH Shift: The pH of your solution can influence the stability and solubility of the compound. Although 4-DHB does not have easily ionizable groups, significant pH shifts in the formulation can affect its stability.
Q3: I suspect my 4-DHB solution is degrading. What are the common factors that affect its stability?
A3: The stability of 4-DHB in solution can be influenced by several environmental factors. Common factors affecting the stability of drugs, including steroids, are temperature, light exposure, pH, and oxidation.[2][3]
-
Temperature: Elevated temperatures can accelerate chemical degradation.[4] It is generally advisable to store stock solutions at low temperatures (e.g., 2-8°C or -20°C).
-
Light: Exposure to UV light can cause photolytic degradation of some steroids.[4] It is recommended to store solutions in amber vials or otherwise protect them from light.
-
pH: Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions. The optimal pH for stability should be determined experimentally.
-
Oxidation: Steroids can be susceptible to oxidation.[5] The presence of oxidizing agents or dissolved oxygen can lead to the formation of degradation products. Using de-gassed solvents or adding antioxidants may be necessary.
Q4: How can I monitor the stability of my 4-DHB solution over time?
A4: A stability-indicating analytical method is required to monitor the concentration of 4-DHB and detect any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization to improve volatility and sensitivity.[1]
A typical stability study involves:
-
Preparing the 4-DHB solution in the desired formulation.
-
Storing aliquots of the solution under different conditions (e.g., various temperatures, light exposures).
-
At specified time points, analyzing the samples by a validated HPLC or GC-MS method.
-
Quantifying the remaining 4-DHB and identifying any new peaks that may correspond to degradation products.
Data Presentation: Illustrative Stability of 4-DHB
The following table provides a template with hypothetical data to illustrate how to present quantitative stability results for 4-DHB in a solution of ethanol:water (1:1 v/v) at a concentration of 1 mg/mL.
| Storage Condition | Time Point | % Initial Concentration Remaining (Mean ± SD) | Appearance of Degradation Products (% Peak Area) |
| -20°C (Protected from Light) | 1 week | 99.8 ± 0.2% | < 0.1% |
| 1 month | 99.5 ± 0.3% | < 0.1% | |
| 3 months | 99.1 ± 0.4% | 0.2% | |
| 2-8°C (Protected from Light) | 1 week | 98.5 ± 0.5% | 0.5% |
| 1 month | 96.2 ± 0.7% | 1.8% | |
| 3 months | 92.0 ± 1.1% | 4.5% | |
| 25°C (Ambient Light) | 1 week | 90.3 ± 1.5% | 5.2% |
| 1 month | 75.8 ± 2.1% | 15.6% | |
| 3 months | 50.1 ± 3.5% | 35.2% |
Experimental Protocols
Protocol 1: Preparation of 4-DHB Stock Solution
-
Materials: this compound powder, Ethanol (ACS grade), Purified water, 10 mL volumetric flask, analytical balance, sonicator.
-
Procedure:
-
Accurately weigh 10 mg of 4-DHB powder using an analytical balance.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 5 mL of ethanol to the flask.
-
Sonicate the flask for 10 minutes or until the powder is completely dissolved.
-
Add purified water to the flask up to the 10 mL mark.
-
Invert the flask several times to ensure a homogenous solution. This results in a 1 mg/mL stock solution in 50% ethanol.
-
Protocol 2: HPLC-UV Method for Stability Testing of 4-DHB
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water.
-
Gradient Elution:
-
0-10 min: 50% Acetonitrile
-
10-15 min: Linear gradient to 90% Acetonitrile
-
15-20 min: Hold at 90% Acetonitrile
-
20-25 min: Return to 50% Acetonitrile and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm (Note: This is a typical value for steroids with an α,β-unsaturated ketone and should be optimized by scanning the UV spectrum of 4-DHB).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a calibration curve using standards of known 4-DHB concentrations.
-
At each time point of the stability study, withdraw an aliquot of the test solution.
-
Dilute the aliquot to fall within the range of the calibration curve.
-
Inject the diluted sample onto the HPLC system.
-
Integrate the peak area for 4-DHB and any degradation products.
-
Calculate the concentration of 4-DHB remaining and the relative percentage of degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Hypothetical degradation pathways for this compound in solution.
References
- 1. This compound | 10529-96-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
Addressing solubility issues of 4-Dihydroboldenone in experimental solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with 4-Dihydroboldenone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (also known as DHB or 1-testosterone) is a synthetic anabolic-androgenic steroid and a metabolite of boldenone.[1] Like many steroids, it is a lipophilic molecule with low aqueous solubility, which presents a significant challenge for its use in in-vitro and in-vivo experimental models that are primarily aqueous. It is considered practically insoluble in water.[1] This poor solubility can lead to issues with compound precipitation, inaccurate dosing, and low bioavailability in experimental assays.
Q2: What are the general solubility characteristics of this compound?
While specific experimental solubility data in various organic solvents is limited, its predicted water solubility is approximately 0.013 g/L. Due to its chemical structure, it is expected to be more soluble in organic solvents than in aqueous solutions.
Q3: Which solvents are recommended for dissolving this compound?
For experimental purposes, especially in cell-based assays, organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are commonly used to create stock solutions of poorly soluble compounds like steroids.[2] These stock solutions can then be diluted to the final working concentration in the aqueous experimental medium.
Q4: What is the maximum recommended concentration of solvents like DMSO in cell culture?
High concentrations of organic solvents can be toxic to cells. The final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally at 0.1% or lower, to minimize cytotoxic effects. It is crucial to include a vehicle control (media with the same final concentration of the solvent) in all experiments to account for any effects of the solvent itself.
Q5: How can I improve the solubility of this compound in my experiments?
Several techniques can be employed to enhance the solubility of poorly soluble drugs:
-
Co-solvents: Using a mixture of solvents can improve solubility.
-
pH adjustment: Altering the pH of the solution can sometimes increase the solubility of a compound, although this is less effective for neutral molecules.
-
Excipients: The use of solubilizing agents or excipients can help to keep the compound in solution.
-
Sonication: Applying ultrasonic energy can help to break down powder aggregates and facilitate dissolution.
-
Gentle heating: For some compounds, gentle warming can increase the rate of dissolution. However, this should be done with caution to avoid degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of stock solution into aqueous media | The compound's solubility limit in the final aqueous solution has been exceeded. The stock solution concentration is too high. | - Lower the concentration of the stock solution. - Increase the final volume of the aqueous medium to achieve a lower final concentration of the compound. - Perform a serial dilution of the stock solution. - Ensure rapid and thorough mixing upon dilution. |
| Cloudiness or precipitate observed in the stock solution | The compound is not fully dissolved in the solvent. The solubility limit in the stock solvent has been reached. The solution has been stored improperly (e.g., at a low temperature where the solvent freezes). | - Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution. - Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles before use. - Store the stock solution at an appropriate temperature (e.g., room temperature or 4°C, depending on the solvent and compound stability). Note that DMSO freezes at 18.5°C.[3] |
| Inconsistent experimental results | Inaccurate dosing due to precipitation of the compound. Degradation of the compound in solution. | - Visually inspect all solutions for precipitation before each use. - Prepare fresh dilutions from the stock solution for each experiment. - Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Compound | Solvent | Solubility |
| Testosterone | DMSO | Soluble to 100 mM |
| Testosterone | Ethanol | Soluble to 25 mM |
| Testosterone Propionate | DMSO | 25 mg/mL (72.57 mM)[4] |
Note: This data is for testosterone and testosterone propionate and should be used as an estimation for this compound. It is highly recommended to perform your own solubility tests for this compound in the desired solvents.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 288.42 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
-
0.22 µm syringe filter (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 288.42 g/mol = 0.00288 g = 2.88 mg
-
-
Weigh the compound: Carefully weigh out 2.88 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Sonication can also be used to aid dissolution.
-
-
Sterilization (optional but recommended for cell culture): If the stock solution will be used in sterile cell culture experiments, it can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Workflow for Preparing Working Solutions for Cell Culture Experiments
Caption: Workflow for preparing this compound working solutions.
Signaling Pathways
This compound, as an androgen, is expected to exert its biological effects primarily through the Androgen Receptor (AR) signaling pathway.
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor (AR) signaling pathway.
References
Technical Support Center: Synthesis of 4-Dihydroboldenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Dihydroboldenone. Our focus is on minimizing byproduct formation to enhance product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound (4-DHB)?
A1: The most common methods for synthesizing this compound involve the reduction of the C4-C5 double bond of boldenone. The two primary approaches are:
-
Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. It is a widely used industrial process for steroid synthesis.
-
Chemical Reduction: This approach utilizes reducing agents to selectively reduce the double bond. A common reagent for this is sodium borohydride (NaBH₄), sometimes in combination with other reagents to control selectivity.[1]
Additionally, enzymatic conversion using 5β-reductase is a known biological pathway for the formation of 4-DHB from boldenone.[1]
Q2: What are the common byproducts in this compound synthesis?
A2: Byproduct formation is a significant challenge in 4-DHB synthesis, primarily due to the stereochemistry of the reduction process. The most common byproducts include:
-
Diastereomers: The reduction of the C4-C5 double bond can result in the formation of different stereoisomers, namely the 5α- and 5β-epimers. This compound is the 5β-isomer. The formation of the 5α-isomer is a common impurity.
-
Over-reduction Products: In some cases, other reducible functional groups in the molecule, such as the C1-C2 double bond, may also be reduced, leading to fully saturated byproducts.
-
Starting Material: Incomplete reaction will leave unreacted boldenone in the final product mixture.
-
Allylic Alcohols: If the C3-carbonyl group is reduced instead of or in addition to the C4-C5 double bond, allylic alcohols can be formed.
Q3: How can I monitor the progress of my this compound synthesis?
A3: Reaction progress can be effectively monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting material (boldenone) and the appearance of the product (4-DHB).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and byproducts.[1]
Q4: What are the recommended methods for purifying synthesized this compound?
A4: Purification of 4-DHB to a high degree of purity (e.g., ≥98%) typically involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating diastereomers and other closely related impurities. Column chromatography on silica gel can also be employed for purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature or pressure (for hydrogenation). - Inactive catalyst or reducing agent. - Competing side reactions. | - Monitor the reaction closely using TLC or HPLC to ensure completion. - Optimize reaction parameters such as temperature, pressure, and reaction time. - Use a fresh, high-quality catalyst or reducing agent. - Employ reaction conditions that favor the desired reduction pathway (see protocols below). |
| High Percentage of 5α-isomer | - Lack of stereoselectivity in the reduction method. - Inappropriate choice of catalyst or reducing agent. | - For catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂) and solvents to optimize for 5β-selectivity. - For chemical reduction, consider using sterically hindered reducing agents or reaction conditions that favor hydride attack from the α-face. |
| Presence of Over-reduced Byproducts | - Harsh reaction conditions (high temperature, high pressure, or prolonged reaction time). - Highly active catalyst or reducing agent. | - Reduce the reaction temperature and/or pressure. - Decrease the reaction time. - Use a less active catalyst or a milder reducing agent. |
| Unreacted Boldenone in Final Product | - Insufficient amount of reducing agent or hydrogen. - Deactivated catalyst. - Short reaction time. | - Ensure a sufficient molar excess of the reducing agent or adequate hydrogen pressure. - Use a fresh batch of catalyst. - Extend the reaction time, monitoring progress by TLC or HPLC. |
| Formation of Allylic Alcohols | - Reduction of the C3-carbonyl group. - Use of a non-selective reducing agent. | - Employ a chemoselective reduction method that targets the C=C double bond over the C=O group. The Luche reduction (NaBH₄/CeCl₃) is known to selectively reduce the carbonyl group, so avoiding these specific conditions for this purpose is key. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation for 5β-Selectivity
This protocol is designed to favor the formation of the 5β-isomer of Dihydroboldenone.
-
Preparation: In a suitable hydrogenation vessel, dissolve boldenone (1 equivalent) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a palladium-on-carbon catalyst (Pd/C, 5-10% w/w).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen pressure of 1-3 atm. Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-50°C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or preparative HPLC to isolate this compound.
Protocol 2: Stereoselective Chemical Reduction
This protocol aims to improve the stereoselectivity of the reduction using a chemical reducing agent.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve boldenone (1 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Cooling: Cool the solution to a low temperature (e.g., -20°C to 0°C) using an ice-salt or dry ice-acetone bath.
-
Reducing Agent Addition: Slowly add a solution of sodium borohydride (NaBH₄, 1.1-1.5 equivalents) in the same solvent. The slow addition and low temperature help to control the reaction and improve selectivity.
-
Reaction: Stir the reaction mixture at the low temperature for a predetermined time, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a weak acid (e.g., acetic acid or ammonium chloride solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by chromatography.
Data Presentation
The following table summarizes expected outcomes based on the chosen synthetic route, compiled from literature reports. Actual results may vary depending on specific experimental conditions.
| Method | Reducing Agent/Catalyst | Typical Yield (%) | Key Byproducts | Notes |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | 68-74[1] | 5α-Dihydroboldenone, unreacted boldenone | Yield and purity are highly dependent on reaction conditions such as temperature and solvent. |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Variable | 5α-Dihydroboldenone, over-reduced products | Selectivity is influenced by the catalyst, solvent, and reaction conditions. |
Visualizations
Reaction Pathway for this compound Synthesis
References
Enhancing detection sensitivity of 4-Dihydroboldenone in biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of 4-Dihydroboldenone in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in biological samples?
A1: The most prevalent and reliable methods for the detection and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] These techniques offer high sensitivity and specificity, which are crucial for identifying and quantifying the analyte in complex biological matrices like urine and plasma.[2][3]
Q2: Why is sample preparation a critical step in the analysis of this compound?
A2: Effective sample preparation is essential to isolate this compound from interfering substances present in biological samples.[2] This process improves the sensitivity and specificity of the analysis and protects the analytical instruments from contamination. Common sample preparation techniques include enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[4][5][6][7]
Q3: Is derivatization necessary for the analysis of this compound?
A3: For GC-MS analysis, derivatization is a necessary step. It involves chemically modifying the this compound molecule to increase its volatility and thermal stability, which improves its chromatographic behavior and detection.[2][4] Common derivatizing agents for steroids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acylation agents like heptafluorobutyric anhydride (HFBA).[6] For LC-MS/MS analysis, derivatization is not always required, allowing for a more direct analysis of the analyte.[4]
Q4: How is this compound formed in the body?
A4: this compound is a metabolite of the anabolic androgenic steroid boldenone. It is formed through the enzymatic reduction of the C4-C5 double bond of boldenone, a reaction primarily mediated by the enzyme 5β-reductase in the liver.[3]
Troubleshooting Guides
This section provides solutions to common issues encountered during the detection of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Incomplete enzymatic hydrolysis of conjugated metabolites. | Optimize hydrolysis by adjusting incubation time, temperature, or enzyme concentration (e.g., β-glucuronidase).[6][7] |
| Inefficient extraction from the biological matrix. | Evaluate and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct pH and solvent polarity are used.[5] | |
| Incomplete derivatization (for GC-MS). | Ensure the sample extract is completely dry before adding the derivatizing agent. Optimize the reaction time and temperature. Use a fresh derivatizing agent.[6] | |
| Matrix effects (ion suppression or enhancement) in LC-MS/MS. | Improve sample cleanup using a more selective SPE sorbent. Dilute the sample extract. Use an isotopically labeled internal standard to compensate for matrix effects.[3] | |
| Peak Tailing or Broadening in Chromatography | Active sites on the GC column or LC column contamination. | Use a high-quality, inert GC column. For LC, use a guard column and ensure proper mobile phase composition.[6] |
| Inappropriate mobile phase pH or composition (for LC-MS/MS). | Adjust the mobile phase pH and gradient to ensure optimal peak shape for this compound. | |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Automate the sample preparation process where possible. Ensure consistent volumes and timing for each step. Use an internal standard to normalize for variations.[3][5] |
| Instrument instability. | Perform regular instrument maintenance and calibration. Monitor system suitability parameters throughout the analytical run. | |
| Co-eluting Interferences | Insufficient chromatographic separation. | Optimize the temperature gradient (for GC) or the mobile phase gradient (for LC) to improve the resolution between this compound and interfering peaks.[8] |
| Non-selective detection. | For MS, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to enhance selectivity.[9] |
Quantitative Data Summary
The table below summarizes the limits of detection (LOD) and quantification (LOQ) for anabolic steroids, including those structurally related to this compound, using different analytical methods. These values are indicative of the sensitivity that can be achieved.
| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC/NCI-MS/MS | Urine | 5-20 ppb | - | |
| LC-MS/MS | Urine | 1-10 ng/mL | - | [3] |
| LC-HRMS/MS | Whole Blood | 1 ng/mL | 5 ng/mL | [3] |
Note: 1 ppb is approximately equal to 1 ng/mL. The sensitivity of a specific assay will depend on the instrumentation, sample preparation protocol, and the biological matrix.
Detailed Experimental Protocols
GC-MS Analysis of this compound in Urine
This protocol provides a general framework for the analysis of this compound in urine samples using GC-MS.
a. Sample Preparation:
-
Hydrolysis: To 2.5 mL of urine, add an internal standard and 1 mL of phosphate buffer (pH 7). Add 25 µL of β-glucuronidase and incubate at 55°C for 1 hour to cleave the glucuronide conjugates.[6]
-
Extraction: After cooling, adjust the pH to 9.5 with potassium hydroxide. Perform a liquid-liquid extraction with 5 mL of tert-butyl methyl ether.[6]
-
Evaporation: Centrifuge the sample and transfer the organic layer to a new tube. Evaporate the solvent to dryness under a stream of nitrogen.[6]
-
Derivatization: Reconstitute the dry residue in 50 µL of a derivatizing agent mixture (e.g., MSTFA/NH4I/ethanethiol) and heat at 60°C for 30 minutes.[6]
b. GC-MS Conditions:
-
GC Column: Agilent J&W HP-Ultra 1 Inert (or equivalent)[6]
-
Injection: 2 µL, splitless mode
-
Carrier Gas: Helium at a constant flow of 1 mL/min[6]
-
Oven Temperature Program: Start at 185°C, ramp to 230°C, then to 290°C, and finally to 310°C.[6]
-
MS Detector: Operate in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for enhanced selectivity and sensitivity.
LC-MS/MS Analysis of this compound in Plasma
This protocol outlines a general procedure for the analysis of this compound in plasma samples using LC-MS/MS.
a. Sample Preparation:
-
Protein Precipitation: To 200 µL of plasma, add an internal standard and 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.[10]
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.[10]
-
Evaporation: Centrifuge the sample, transfer the organic layer to a new tube, and evaporate to dryness under nitrogen.[10]
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water).[10]
b. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18) is commonly used.[8]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is typically employed.[5][8]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
MS/MS Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for this compound and the internal standard.
Visualizations
Caption: Metabolic conversion of Boldenone to this compound.
Caption: General experimental workflow for this compound detection.
References
- 1. Advances in the Determination of Anabolic-Androgenic Steroids: From Standard Practices to Tailor-Designed Multidisciplinary Approaches [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 10529-96-1 | Benchchem [benchchem.com]
- 4. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. agilent.com [agilent.com]
- 7. hpst.cz [hpst.cz]
- 8. wada-ama.org [wada-ama.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Dihydroboldenone Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 4-Dihydroboldenone (4-DHB).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification?
A1: The most prevalent and robust methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity without the need for chemical derivatization. GC-MS is also a powerful technique but typically requires a derivatization step to increase the volatility and thermal stability of 4-DHB.
Q2: Why is derivatization necessary for GC-MS analysis of 4-DHB?
A2: this compound, like other steroids, contains polar functional groups (hydroxyl and ketone groups) that make it non-volatile. Derivatization, commonly by silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or acylation (e.g., with heptafluorobutyric anhydride - HFBA), replaces the active hydrogens on these functional groups with nonpolar groups. This process increases the steroid's volatility and thermal stability, making it suitable for analysis by gas chromatography.[1]
Q3: What are matrix effects and how can they impact my 4-DHB quantification?
A3: Matrix effects are the alteration of ionization efficiency for the target analyte (4-DHB) due to the presence of co-eluting compounds from the sample matrix (e.g., urine, plasma). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which will result in inaccurate quantification. It is a significant challenge in LC-MS/MS analysis of biological samples. To mitigate matrix effects, it is crucial to have an efficient sample preparation procedure and optimized chromatographic separation. The use of a suitable internal standard, preferably a stable isotope-labeled version of 4-DHB, is highly recommended to compensate for these effects.
Q4: What is a suitable internal standard for 4-DHB quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3. This is because it has nearly identical chemical and physical properties to the unlabeled 4-DHB, and will therefore behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response. If a labeled version of 4-DHB is unavailable, a structurally similar steroid with a different mass can be used, but this is a less ideal approach.
Q5: What are the typical stability concerns for 4-DHB in biological samples?
A5: Like many steroids, 4-DHB can be subject to degradation in biological matrices if not stored properly. It is recommended to store urine and plasma samples frozen (at -20°C or, preferably, -80°C) to minimize enzymatic and chemical degradation. For long-term storage, freezing is essential. It is also important to consider the stability of 4-DHB throughout the entire analytical process, including freeze-thaw cycles and time spent at room temperature during sample preparation.
Troubleshooting Guides
Issue 1: Low or No Signal/Peak for 4-DHB
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your sample preparation protocol. Ensure the pH of the sample is optimal for extraction. For solid-phase extraction (SPE), check that the cartridge has been conditioned and equilibrated correctly and that the elution solvent is appropriate for 4-DHB. For liquid-liquid extraction (LLE), ensure the solvent choice and extraction volume are adequate. |
| Degradation of 4-DHB | Verify the storage conditions of your samples and standards. Avoid multiple freeze-thaw cycles. Prepare fresh working solutions of your standards. |
| Suboptimal MS/MS Parameters | Infuse a 4-DHB standard solution directly into the mass spectrometer to optimize the precursor and product ion masses, as well as the collision energy and other instrument-specific parameters. |
| Incorrect Derivatization (GC-MS) | Ensure the derivatization reagent is fresh and has not been contaminated with moisture. Optimize the reaction time and temperature. Confirm the completeness of the derivatization by analyzing a derivatized standard. |
| Matrix-induced Ion Suppression (LC-MS/MS) | Improve sample clean-up to remove interfering matrix components. Modify the chromatographic method to separate 4-DHB from the suppressive region. Dilute the sample, if sensitivity allows. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, it may be necessary to replace the column or the guard column. |
| Inappropriate Mobile Phase (LC-MS/MS) | Ensure the mobile phase pH is compatible with the analyte and the column. Check for proper mobile phase composition and adequate buffering. |
| Sample Solvent Incompatibility | The solvent used to dissolve the final extract should be similar in composition to the initial mobile phase to avoid peak distortion. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with Column | This can occur if there are active sites on the column. Consider using a column with end-capping or a different stationary phase. |
Issue 3: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automation of sample preparation can improve precision. |
| Matrix Effects | As mentioned previously, matrix effects can vary between samples, leading to poor precision. The use of a stable isotope-labeled internal standard is the most effective way to correct for this. |
| Instrument Instability | Check the stability of the LC-MS/MS or GC-MS system by injecting a standard solution multiple times. If there is significant variation, the instrument may require maintenance or recalibration. |
| Inconsistent Hydrolysis (if applicable) | If analyzing conjugated metabolites, ensure the enzymatic hydrolysis step is consistent in terms of enzyme activity, pH, temperature, and incubation time. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative performance data for the analysis of anabolic steroids, including boldenone (the parent compound of 4-DHB), using LC-MS/MS. This data can be used as a benchmark for method development and validation for this compound.
Table 1: Recovery Rates for Anabolic Steroids in Urine using Mixed-Mode SPE and LC-MS/MS [2]
| Analyte | Recovery at 25 ng/mL (%) | RSD (%) | Recovery at 100 ng/mL (%) | RSD (%) |
| Androstenedione | 103.5 | 6.5 | 93.0 | 5.7 |
| Boldenone | 100.8 | 6.7 | 94.3 | 4.4 |
| Methandienone | 106.2 | 5.2 | 95.0 | 5.7 |
| Nandrolone | 104.0 | 6.7 | 94.2 | 5.3 |
| Testosterone | 106.1 | 8.3 | 95.0 | 5.2 |
| Trenbolone | 103.6 | 6.4 | 92.6 | 6.7 |
Table 2: Linearity and Limits of Quantification for Anabolic Steroids
| Analyte | Linearity Range (ng/mL) | R² | LOQ (ng/mL) |
| Boldenone | 5 - 250 | 0.9985 | 5 |
| Testosterone | 5 - 250 | 0.9991 | 5 |
| Nandrolone | 5 - 250 | 0.9992 | 5 |
| Androstenedione | 5 - 250 | 0.9988 | 5 |
| Trenbolone | 5 - 250 | 0.9989 | 5 |
Data adapted from a study on the quantitative analysis of anabolic steroids in urine using mixed-mode SPE and LC-MS/MS.[2] The World Anti-Doping Agency (WADA) requires a limit of quantification (LOQ) for testosterone and epitestosterone of not greater than 1 ng/mL in their accredited laboratories.[3]
Experimental Protocols
Protocol 1: Sample Preparation for 4-DHB Quantification in Urine using LC-MS/MS
This protocol is a representative method adapted from established procedures for anabolic steroid analysis in urine.[2]
-
Sample Hydrolysis:
-
To 2 mL of urine, add 20 µL of an internal standard solution (e.g., 4-DHB-d3).
-
Add 1 mL of 100mM acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase enzyme solution.
-
Vortex and incubate at 50°C for 1 hour to hydrolyze conjugated steroids.
-
Allow the sample to cool to room temperature.
-
Adjust the pH to 7 with a suitable buffer.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge (e.g., C8/QAX) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of a suitable solvent (e.g., 2% formic acid in acetonitrile/methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS method that can be optimized for 4-DHB analysis.
-
LC System: Agilent 1200 Binary Pump SL or equivalent
-
Column: UCT Selectra® C18, 100 x 2.1 mm, 3 µm or equivalent
-
Column Temperature: 50 °C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Gradient to 95% B
-
8-9 min: Hold at 95% B
-
9.1-12 min: Return to 50% B and equilibrate
-
-
Mass Spectrometer: AB Sciex API 4000 QTrap MS/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for Boldenone (as a reference):
-
Q1: 287.1 m/z
-
Q3: 120.9 m/z (quantifier), 96.9 m/z (qualifier)
-
Note: The MRM transitions for this compound will need to be optimized but are expected to be similar to boldenone. The protonated molecule [M+H]⁺ for 4-DHB is approximately 289.2 m/z.
Visualizations
Caption: Workflow for this compound Quantification.
References
Technical Support Center: Mitigating Injection Site Reactions in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage injection site reactions in laboratory animals.
Troubleshooting Guides
Issue: Swelling, Redness, or Pain at the Injection Site
Possible Causes:
-
Irritating substance: The pH, osmolality, or formulation of the injected substance may be causing local inflammation.[1][2]
-
High injection volume: Exceeding recommended injection volumes for a specific site can lead to tissue damage and inflammation.[3][4]
-
Rapid injection rate: Injecting a substance too quickly can cause mechanical trauma to the tissues.[2][5]
-
Improper technique: Using a dull or inappropriate-sized needle can increase tissue trauma.[3][6]
-
Contamination: Non-sterile substances or injection techniques can introduce bacteria, leading to infection and inflammation.[1][3]
Solutions:
-
Review Substance Formulation:
-
Optimize Injection Parameters:
-
Refine Injection Technique:
-
Monitor and Document:
-
Observe animals closely after injection for any signs of adverse reactions.
-
Document the location, size, and severity of any reactions.
-
Issue: Ulceration or Necrosis at the Injection Site
Possible Causes:
-
Highly irritating or cytotoxic substance: The injected material itself may be directly damaging to the tissue.
-
Vasoconstrictive properties of the substance: Some substances can restrict blood flow to the area, leading to tissue death.
-
Accidental intracutaneous or intradermal injection: Injecting a substance intended for subcutaneous or intramuscular routes into the skin can cause severe reactions.
-
Severe inflammation: Unresolved, severe inflammation can progress to necrosis.[3]
Solutions:
-
Immediate Veterinary Consultation: If ulceration or necrosis is observed, a veterinarian should be consulted immediately for appropriate treatment.
-
Substance Re-evaluation:
-
The formulation may need to be significantly altered, including changing the vehicle, adjusting the pH, or reducing the concentration.
-
Consider an alternative route of administration if the substance is too damaging for the current route.
-
-
Dose and Volume Reduction:
-
Administer the lowest effective dose in the smallest possible volume.[2]
-
-
Proper Site Selection:
-
Ensure the chosen injection site has adequate blood supply and is appropriate for the substance and volume being administered.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of injection site reactions?
A1: Injection site reactions can be caused by a combination of factors related to the substance being administered, the injection procedure itself, and the animal.[8] Key factors include:
-
Substance Properties: pH, osmolality, viscosity, and the inherent irritability of the drug or vehicle.[1][2]
-
Injection Technique: Needle size, injection speed, injection volume, and sterility.[2][3]
-
Dosing Regimen: Frequency of injections and rotation of injection sites.[3]
Q2: How can I prevent injection site reactions before starting my experiment?
A2: Proactive measures can significantly reduce the incidence and severity of injection site reactions:
-
Formulation Optimization: Whenever possible, formulate substances to be isotonic and at a neutral pH.[1]
-
Pilot Studies: Conduct pilot studies with small groups of animals to evaluate the local tolerance of a new formulation or substance.
-
Proper Training: Ensure all personnel are well-trained in proper animal handling, restraint, and injection techniques.[1][6]
-
Adherence to Best Practices: Follow established guidelines for injection volumes, needle sizes, and injection sites for the specific species you are working with.[3]
Q3: What are the recommended maximum injection volumes for common laboratory animals?
A3: Adhering to recommended injection volumes is critical to prevent adverse reactions.[3] The following table summarizes general guidelines.
| Species | Route | Maximum Volume/Site |
| Mouse | Subcutaneous (SC) | 1-2 mL |
| Intramuscular (IM) | 0.05 mL | |
| Intraperitoneal (IP) | 1-2 mL | |
| Intravenous (IV) | 0.2 mL (bolus) | |
| Rat | Subcutaneous (SC) | 5-10 mL |
| Intramuscular (IM) | 0.2 mL | |
| Intraperitoneal (IP) | 5-10 mL | |
| Intravenous (IV) | 0.5 mL (bolus) | |
| Rabbit | Subcutaneous (SC) | 10-20 mL |
| Intramuscular (IM) | 0.5-1.0 mL | |
| Intraperitoneal (IP) | 20-50 mL | |
| Intravenous (IV) | 1-5 mL (bolus) | |
| Note: These are general guidelines. Always consult your institution's IACUC guidelines for specific recommendations. |
Q4: Can the vehicle used to dissolve a drug contribute to injection site reactions?
A4: Yes, the vehicle can be a primary cause of injection site reactions. For example, vegetable oils like peanut oil have been shown to cause foreign body reactions and inflammation when injected subcutaneously in rats.[9] It is crucial to select a vehicle that is biocompatible and non-irritating for the chosen route of administration.
Q5: What should I do if I observe an unexpected injection site reaction?
A5: If you observe an unexpected or severe reaction:
-
Document the findings: Record the date, time, animal ID, substance administered, and a detailed description of the reaction (e.g., size of swelling, color, presence of open sores).
-
Consult a veterinarian: The veterinary staff should be notified to assess the animal and provide appropriate care.
-
Review your protocol: Carefully review your experimental protocol to ensure all procedures were followed correctly.
-
Consider humane endpoints: If the reaction is severe and causing significant pain or distress, euthanasia may be the most humane option, in consultation with the veterinary staff and IACUC.
Experimental Protocols
Protocol: Assessment of Injection Site Reactions
Objective: To systematically evaluate and score local tissue reactions following the administration of a test substance.
Methodology:
-
Animal Grouping: Assign animals to control (vehicle only) and treatment groups.
-
Substance Administration:
-
Administer the substance according to the study protocol, carefully documenting the injection site, volume, and technique used.
-
Clip the fur at the injection site before administration for better visualization.
-
-
Clinical Observation:
-
Observe the animals at predefined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection).
-
Score the injection site for signs of:
-
Erythema (redness): 0 = none, 1 = slight, 2 = moderate, 3 = severe.
-
Edema (swelling): 0 = none, 1 = slight, 2 = moderate, 3 = severe.
-
Use calipers to measure the diameter of any swelling.
-
-
-
Gross Pathology:
-
At the end of the observation period, euthanize the animals.
-
Perform a gross examination of the injection site and surrounding tissues. Note any signs of hemorrhage, discoloration, or necrosis.
-
-
Histopathology:
-
Collect the injection site and surrounding tissue.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides for evidence of inflammation, necrosis, fibrosis, and other cellular changes.[10][11]
-
Visualizations
Caption: Troubleshooting workflow for observed injection site reactions.
Caption: Key factors contributing to injection site reactions.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. uottawa.ca [uottawa.ca]
- 3. Administration of Substances: Maximum Volumes and Other Recommendations [research.wayne.edu]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Injection site reaction - Wikipedia [en.wikipedia.org]
- 9. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histopathological lesions following intramuscular administration of saline in laboratory rodents and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for 4-Dihydroboldenone Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical refinement of 4-dihydroboldenone isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the analysis of this compound and its isomers.
Q1: We are observing poor chromatographic resolution between the 5α- and 5β-isomers of dihydroboldenone. What are the likely causes and solutions?
A1: Poor resolution between steroid isomers is a common challenge. Here are the primary causes and troubleshooting steps:
-
Suboptimal GC Column: The choice of gas chromatography (GC) column is critical for separating structurally similar isomers.
-
Troubleshooting:
-
Column Polarity: Employ a mid- to high-polarity column. Columns with phenyl- and cyano- functional groups can offer better selectivity for steroid isomers compared to standard non-polar phases like DB-1 or HP-5ms.
-
Column Dimensions: Use a longer column (e.g., 30 m or 60 m) with a smaller internal diameter (e.g., 0.25 mm) and a thinner film thickness (e.g., 0.25 µm) to increase efficiency and improve separation.
-
-
-
Inadequate Temperature Program: A poorly optimized oven temperature program can lead to co-elution.
-
Troubleshooting:
-
Initial Temperature: Start with a lower initial oven temperature to allow for better separation of early-eluting compounds.
-
Ramp Rate: Employ a slow temperature ramp (e.g., 2-5 °C/min) through the elution range of the target isomers. This increases the interaction time of the analytes with the stationary phase, enhancing resolution.
-
-
-
Improper Derivatization: Incomplete or inconsistent derivatization can result in broad or tailing peaks, which can mask the separation of isomers.
-
Troubleshooting:
-
Reagent Choice: Ensure the appropriate derivatization reagent is used. For hydroxyl and ketone groups in steroids, a two-step derivatization is often effective: methoximation (e.g., using methoxyamine hydrochloride) followed by silylation (e.g., using MSTFA or BSTFA).[1][2]
-
Reaction Conditions: Optimize reaction time and temperature to ensure complete derivatization. The presence of moisture can interfere with silylation, so ensure all solvents and samples are anhydrous.[1]
-
-
Q2: My peak shapes for this compound are tailing. What could be causing this?
A2: Peak tailing in GC-MS analysis of steroids can be attributed to several factors:
-
Active Sites in the GC System: Active sites, such as exposed silanols in the injector liner, column, or detector, can interact with the polar functional groups of the steroids, causing tailing.
-
Troubleshooting:
-
Deactivated Liner: Use a deactivated injector liner.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions before use. If the column is old, it may need to be replaced.
-
Inlet Maintenance: Regularly clean the GC inlet and replace the septum and liner.
-
-
-
Incomplete Derivatization: As mentioned previously, un-derivatized hydroxyl groups can lead to peak tailing.
-
Sample Overload: Injecting too much sample onto the column can saturate the stationary phase and cause peak distortion, including tailing.
-
Troubleshooting: Dilute your sample and re-inject.
-
Q3: I am having trouble with co-elution of matrix components with my target analytes. How can I improve my sample cleanup?
A3: Effective sample cleanup is crucial for minimizing matrix interference.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex biological samples like urine and plasma.[3]
-
Troubleshooting:
-
Sorbent Selection: Choose an appropriate SPE sorbent. For steroids, reversed-phase (C18) or mixed-mode (e.g., Oasis HLB) cartridges are commonly used.
-
Method Optimization: Optimize the wash and elution steps. A wash step with a weak solvent can remove polar interferences, while a carefully selected elution solvent will recover the analytes of interest while leaving more strongly bound interferences on the cartridge.
-
-
-
Liquid-Liquid Extraction (LLE): LLE is a classic cleanup technique.
-
Troubleshooting:
-
Solvent Choice: Select an extraction solvent with appropriate polarity to selectively extract the steroids from the aqueous sample matrix. Ethyl acetate or a mixture of hexane and ethyl acetate are common choices.
-
pH Adjustment: Adjusting the pH of the sample can improve the extraction efficiency of certain compounds.
-
-
Q4: Should I be using GC-MS or LC-MS/MS for the analysis of this compound isomers?
A4: Both GC-MS and LC-MS/MS are powerful techniques for steroid analysis, and the choice depends on your specific needs.
-
GC-MS:
-
Advantages: Offers high chromatographic resolution, which is excellent for separating isomers.[4][5] It also has extensive, well-established libraries for spectral matching.
-
Disadvantages: Typically requires derivatization to make the steroids volatile and thermally stable, which adds a step to the workflow and can introduce variability.[1]
-
-
LC-MS/MS:
-
Advantages: Often does not require derivatization, simplifying sample preparation.[6] It is also well-suited for the analysis of conjugated metabolites (e.g., glucuronides and sulfates). It has become the standard technique in modern boldenone research.[3]
-
Disadvantages: Chromatographic resolution of isomers can be more challenging than with high-resolution GC.
-
Quantitative Data Presentation
The following table summarizes typical analytical parameters for the analysis of boldenone and its metabolites. Note that specific retention times will vary depending on the exact instrumentation and chromatographic conditions used.
| Analyte | Derivatization | Analytical Method | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| Boldenone | MSTFA | GC-MS | 18.5 | 358, 269, 207 |
| 5α-androst-1-en-17β-ol-3-one | MSTFA | GC-MS | 18.2 | 360, 270, 255 |
| 5β-androst-1-en-17β-ol-3-one | None | LC-MS/MS | 9.8 | 289, 121, 107 |
| 17α-epitestosterone | MSTFA | GC-MS | 19.1 | 432, 417, 208 |
Disclaimer: The retention times and mass fragments are illustrative and can vary significantly based on the specific column, gradient/temperature program, and instrument used.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers in Urine
This protocol outlines a typical procedure for the analysis of this compound isomers using gas chromatography-mass spectrometry.
1. Sample Preparation (Hydrolysis and Extraction)
-
To 2 mL of urine, add an internal standard.
-
Add 1 mL of phosphate buffer (pH 7) and 50 µL of β-glucuronidase from E. coli.
-
Incubate at 50°C for 3 hours to hydrolyze conjugated steroids.
-
Cool the sample and add 2.5 mL of a hexane:ethyl acetate (9:1 v/v) mixture.
-
Vortex for 10 minutes and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dry residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 60°C for 20 minutes to form the methoxime derivatives of keto groups.
-
Evaporate the pyridine under nitrogen.
-
Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).
-
Incubate at 80°C for 30 minutes to form the trimethylsilyl (TMS) ethers of hydroxyl groups.
-
Cool to room temperature before injection.
3. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-550 m/z
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound isomers.
Caption: Troubleshooting decision tree for poor peak resolution of steroid isomers.
References
- 1. youtube.com [youtube.com]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Dihydroboldenone and Dihydrotestosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-Dihydroboldenone (DHB), also known as 1-Testosterone, and Dihydrotestosterone (DHT), two potent androgens. This document synthesizes available experimental data to objectively compare their performance, offering insights into their mechanisms of action, anabolic and androgenic effects, and signaling pathways.
Chemical Structure and Overview
Both this compound and Dihydrotestosterone are androgenic anabolic steroids (AAS). DHT is a well-characterized, potent endogenous androgen, a metabolite of testosterone, playing a crucial role in male development and physiology.[1] this compound, a synthetic AAS, is the 5α-reduced form of the steroid boldenone.[2]
| Feature | This compound (DHB) | Dihydrotestosterone (DHT) |
| Chemical Name | 17β-hydroxy-5α-androst-1-en-3-one | 5α-Androstan-17β-ol-3-one |
| Source | Synthetic | Endogenous metabolite of testosterone |
| Anabolic/Androgenic Ratio | 200/100 | ~25-100 / 25-100 (relative to testosterone) |
Mechanism of Action and Signaling Pathways
Both compounds exert their effects primarily through the Androgen Receptor (AR) , a nuclear receptor that acts as a ligand-activated transcription factor. Upon binding, the ligand-receptor complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on DNA, modulating the transcription of target genes. This genomic signaling pathway is responsible for the long-term anabolic and androgenic effects of these steroids.
Dihydrotestosterone is also known to initiate rapid, non-genomic signaling pathways. These actions are independent of gene transcription and involve the activation of intracellular signaling cascades, such as mitogen-activated protein kinase (MAPK).[3][4] The specifics of this compound's capacity for non-genomic signaling are not well-documented in scientific literature.
Below are diagrams illustrating the generalized genomic androgen signaling pathway and the known non-genomic pathway for DHT.
Comparative Performance: Anabolic and Androgenic Effects
Direct, head-to-head quantitative comparisons of this compound and Dihydrotestosterone in peer-reviewed literature are limited. However, a 2006 study by Friedel et al. provides valuable in vivo data on the potency of 1-Testosterone (this compound).[5][6] The study found that an equimolar dose of 1-Testosterone has the same potency as testosterone propionate in stimulating the growth of androgen-sensitive tissues, including the levator ani muscle (an indicator of anabolic activity) and the prostate and seminal vesicles (indicators of androgenic activity).[6]
It is important to note that while the study demonstrates 1-Testosterone's high anabolic and androgenic potency, it also observed a significant increase in liver weight with 1-Testosterone administration, an effect not seen with testosterone propionate.[6]
| Parameter | This compound (1-Testosterone) | Dihydrotestosterone |
| Anabolic Potency | High; equivalent to testosterone propionate at equimolar doses[6] | High |
| Androgenic Potency | High; equivalent to testosterone propionate at equimolar doses[6] | Very High |
| Androgen Receptor Binding Affinity (Ki) | Not quantitatively reported, but described as highly selective[6] | ~6 nM |
Experimental Protocols
The standard method for determining the anabolic and androgenic activity of a substance is the Hershberger bioassay . This assay is performed on castrated male rats to minimize the influence of endogenous androgens.
Experimental Workflow for the Hershberger Bioassay:
Key Steps in the Hershberger Bioassay:
-
Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens.
-
Acclimation: Animals are allowed to acclimate and for androgen-dependent tissues to regress.
-
Dosing: The test compound (e.g., this compound) is administered daily for a set period (typically 10 days) via oral gavage or subcutaneous injection. A vehicle control group and a reference androgen (e.g., testosterone propionate) group are also included.
-
Necropsy: On the day after the final dose, the animals are euthanized.
-
Tissue Collection: Androgen-sensitive tissues are carefully dissected and weighed. These include:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the control groups to determine the anabolic and androgenic activity of the test compound.
Conclusion
Both this compound and Dihydrotestosterone are potent androgens that activate the androgen receptor. DHT is a well-understood endogenous hormone with both genomic and non-genomic signaling pathways. This compound is a synthetic steroid with demonstrated high anabolic and androgenic potency, comparable to testosterone propionate at similar doses.
A key differentiator identified in the available research is the potential for this compound to increase liver weight, a side effect not observed with testosterone propionate in the same study.[6] The lack of comprehensive, direct comparative studies, particularly regarding androgen receptor binding affinity and potential for non-genomic signaling of this compound, highlights an area for future research. Professionals in drug development should consider these factors and the limited availability of peer-reviewed data when evaluating these compounds.
References
- 1. endocrine.org [endocrine.org]
- 2. 1-Testosterone [medbox.iiab.me]
- 3. 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties | TU Dresden [fis.tu-dresden.de]
- 4. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Dihydroboldenone vs. Boldenone: A Comparative Analysis of Anabolic Efficacy
For Immediate Release
This comprehensive guide provides a detailed comparative analysis of 4-Dihydroboldenone (DHB) and its parent compound, Boldenone. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively evaluate the anabolic and androgenic properties of these two synthetic steroids.
Executive Summary
This compound, a 5α-reduced metabolite of Boldenone, is purported to possess significantly greater anabolic potency. This guide examines the available scientific evidence to compare the pharmacological profiles of these two compounds. While direct comparative studies are limited, existing data from in vivo animal models and anecdotal reports from non-clinical use provide a basis for a preliminary assessment. This document presents a structured comparison of their anabolic and androgenic activities, potential side effects, and underlying mechanisms of action.
Comparative Anabolic and Androgenic Activity
Quantitative data on the anabolic and androgenic effects of this compound and Boldenone are primarily derived from animal studies, most notably the Hershberger assay in rats. This assay measures the change in weight of androgen-sensitive tissues, such as the levator ani muscle (anabolic effect) and the seminal vesicles/prostate (androgenic effect), following administration of the compound.
| Compound | Anabolic Activity (Levator Ani Muscle Growth) | Androgenic Activity (Prostate & Seminal Vesicle Growth) | Anabolic-to-Androgenic Ratio | Reference |
| This compound | Potent anabolic effects, reported to be significantly greater than testosterone.[1] | Androgenic potency comparable to testosterone propionate.[1] | 200/100 (relative to Testosterone)[2] | Friedel et al., 2006[1] |
| Boldenone | Primarily anabolic with low androgenic potency.[3][4] | Moderate androgenic effects.[5] | 100/50 (relative to Testosterone) | General References[3][5] |
Experimental Protocols
Hershberger Assay for Anabolic and Androgenic Activity
The data presented above is largely based on the Hershberger assay, a standardized in vivo protocol to assess the anabolic and androgenic potential of steroids.
Objective: To determine the anabolic (myotrophic) and androgenic properties of a test compound by measuring the response of the levator ani muscle and sex accessory glands in castrated rats.
Methodology:
-
Animal Model: Immature, castrated male rats are used to minimize the influence of endogenous androgens.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a set period.
-
Grouping: Rats are randomly assigned to control and treatment groups.
-
Administration: The test compounds (this compound, Boldenone, or a reference standard like testosterone propionate) are administered daily for a specified duration (typically 7-10 days) via subcutaneous or intramuscular injection. A vehicle control group receives the injection vehicle only.
-
Observation: Body weight is monitored throughout the study.
-
Necropsy: At the end of the treatment period, the animals are euthanized, and the target tissues (levator ani muscle, seminal vesicles, and ventral prostate) are carefully dissected and weighed.
-
Data Analysis: The weights of the target tissues in the treated groups are compared to those of the control group to determine the anabolic and androgenic effects of the compound.
Figure 1: Generalized workflow for the Hershberger assay.
Mechanism of Action: Androgen Receptor Signaling
Both this compound and Boldenone exert their anabolic effects primarily by acting as agonists of the androgen receptor (AR).[4][5] The AR is a nuclear receptor that functions as a ligand-activated transcription factor.
Upon binding to an androgen, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in protein synthesis and muscle growth.
Figure 2: Simplified androgen receptor signaling pathway.
Discussion
The available data suggests that this compound is a more potent anabolic agent than its parent compound, Boldenone.[6] The anabolic-to-androgenic ratio of 4-DHB is reported to be 200/100, indicating that it is twice as anabolic as testosterone, while its androgenic effects are comparable to testosterone.[2] In contrast, Boldenone has a more favorable anabolic-to-androgenic ratio of 100/50, suggesting a greater separation of anabolic and androgenic effects, albeit with lower overall potency.[3][5]
The structural difference between the two compounds, namely the 5α-reduction of Boldenone to form 4-DHB, likely accounts for the observed differences in activity.[7][8] This modification prevents aromatization to estrogen, a known side effect of Boldenone, which can lead to water retention and gynecomastia.[2][9] However, some anecdotal reports suggest that injectable 4-DHB may be associated with potential liver toxicity, a side effect not typically associated with non-17α-alkylated steroids like Boldenone.[2]
Conclusion
Based on the limited available evidence, this compound appears to be a more potent anabolic steroid than Boldenone, with a higher myotrophic activity. However, it also exhibits significant androgenic effects. Boldenone, while less potent, demonstrates a greater dissociation between its anabolic and androgenic properties. Further direct comparative studies with robust methodologies are required to fully elucidate the pharmacological profiles and therapeutic potential of these compounds. Researchers should exercise caution when interpreting the available data, much of which is not from peer-reviewed clinical studies.
References
- 1. 1-Testosterone - Wikipedia [en.wikipedia.org]
- 2. Anabolic effect of testosterone on the levator ani muscle of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANABOLIC-ANDROGENIC STEROIDS IMPAIR SET-SHIFTING AND REVERSAL LEARNING IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of anabolic steroids on rat tendon. An ultrastructural, biomechanical, and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANABOLIC-ANDROGENIC STEROID ABUSE AND COGNITIVE IMPAIRMENT: TESTOSTERONE IMPAIRS BICONDITIONAL TASK PERFORMANCE IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The levator ani muscle of the rat as an index of myotrophic activity of steroidal hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testosterone-induced development of the rat levator ani muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. gearsteroids.to [gearsteroids.to]
Validating Analytical Methods for 4-Dihydroboldenone Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Dihydroboldenone, a potent anabolic androgenic steroid, is critical for various applications, from metabolic studies to doping control. This guide provides a comparative overview of the primary analytical methods employed for its quantification, with a focus on method validation parameters and detailed experimental protocols.
The two predominant analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, yet they differ in their sample preparation requirements and instrumentation. The choice of method often depends on the sample matrix, the required limit of detection, and the available laboratory equipment.
Comparative Analysis of Analytical Methods
The validation of an analytical method ensures that it is suitable for its intended purpose. Key performance parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes these parameters for representative GC-MS and LC-MS/MS methods used for the analysis of this compound and other anabolic steroids.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.99[1] | > 0.99[1] |
| Accuracy (% Recovery) | 88.0% - 115.6%[1] | 85% - 110%[2] |
| Precision (%RSD) | < 11.9% (intra- and inter-day)[1] | Not explicitly stated in the provided results |
| Limit of Detection (LOD) | 0.5 - 2.5 ng/mL[1] | 0.25 - 4.00 ng/mL |
| Limit of Quantification (LOQ) | 1 - 50 ng/mL[1] | 0.5 ng/mL[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are generalized experimental protocols for the quantification of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of anabolic steroids like this compound typically requires a derivatization step to improve the volatility and thermal stability of the analyte.
-
Sample Preparation:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the analytes from the sample matrix (e.g., urine, nutritional supplements)[4]. For LLE, a mixture of pentane and diethyl ether can be employed[4].
-
Hydrolysis: For urine samples, an enzymatic hydrolysis step using β-glucuronidase is often necessary to cleave conjugated metabolites.[1]
-
-
Derivatization:
-
The dried extract is derivatized to create a more volatile and thermally stable compound suitable for GC analysis. Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA)[4][5]. The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specific duration.
-
-
GC-MS Analysis:
-
Injection: A small volume of the derivatized sample is injected into the GC system.
-
Separation: The separation is achieved on a capillary column (e.g., HP-1) with a specific temperature program.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for high selectivity and sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS methods generally do not require derivatization, simplifying the sample preparation process.
-
Sample Preparation:
-
Extraction: Similar to GC-MS, SPE is the predominant extraction technique for cleaning up the sample and concentrating the analytes[6].
-
Hydrolysis: For the analysis of conjugated metabolites, an enzymatic hydrolysis step can be included. However, LC-MS/MS also allows for the direct detection of intact phase II metabolites (glucuronides and sulfates).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization[7].
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte of interest.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a GC-MS screening method for anabolizing agents in aqueous nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of anabolic steroids by gas chromatography/negative-ion chemical ionization mass spectrometry and gas chromatography/negative-ion chemical ionization tandem mass spectrometry with heptafluorobutyric anhydride derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Advanced trends in detecting boldenone, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of 4-Dihydroboldenone in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-Dihydroboldenone (DHB), also known as 1-Testosterone, in immunoassays. Due to a lack of specific quantitative cross-reactivity data for DHB in commercially available immunoassays within the public domain, this guide leverages data from structurally related anabolic androgenic steroids (AAS) to infer potential cross-reactivity. The primary comparator is boldenone, which differs from DHB only by the presence of a double bond at the C1-2 position.
The structural similarity between DHB and other androgens, such as testosterone and boldenone, makes it a likely candidate for cross-reactivity in immunoassays designed to detect these hormones. Such cross-reactivity can lead to false-positive results or overestimated concentrations of the target analyte, a significant concern in clinical diagnostics, anti-doping control, and research.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of several anabolic steroids in a representative testosterone immunoassay, the Roche Elecsys Testosterone II assay. This data is adapted from the study by Krasowski et al. (2014) and serves as a reference to estimate the potential cross-reactivity of DHB.
| Compound | Structure Relative to Testosterone | % Cross-Reactivity in Roche Elecsys Testosterone II Assay |
| Testosterone (Target Analyte) | - | 100 |
| Boldenone | Δ1-Testosterone | 13.5 |
| This compound (DHB) | 1-Testosterone | Data Not Available |
| Methyltestosterone | 17α-methyltestosterone | 46.1 |
| Dianabol (Metandienone) | 17α-methyl-Δ1-testosterone | 8.8 |
| 19-Nortestosterone (Nandrolone) | 19-nor-Testosterone | 3.5 |
| Stanozolol | - | < 0.05 |
| Oxymetholone | - | < 0.05 |
Data sourced from Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33.
Given that boldenone exhibits significant cross-reactivity (13.5%), it is highly probable that DHB, which has a nearly identical structure, would also demonstrate considerable cross-reactivity in this and other testosterone immunoassays. The absence of the C1-2 double bond in DHB compared to boldenone might slightly alter its binding affinity for the antibody, but a significant interaction is still expected.
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol based on established methodologies for competitive immunoassays.
Protocol for Determining Percent Cross-Reactivity
1. Principle: In a competitive immunoassay, unlabeled antigen (the steroid being tested for cross-reactivity) competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. The degree of displacement of the labeled antigen by the test compound is proportional to the cross-reactivity.
2. Materials:
-
Immunoassay kit for the target analyte (e.g., Testosterone ELISA kit)
-
Microplate reader
-
Calibrators and controls provided with the kit
-
Purified standards of the target analyte (e.g., Testosterone)
-
Purified standards of the cross-reacting compounds (e.g., Boldenone, this compound)
-
Assay buffer
3. Procedure:
-
Preparation of Standard Curve: Prepare a series of dilutions of the target analyte standard in the assay buffer to create a standard curve (e.g., 0.1 to 10 ng/mL).
-
Preparation of Cross-Reactant Solutions: Prepare a series of dilutions of each cross-reactant to be tested in the assay buffer. The concentration range should be wide enough to produce a dose-response curve.
-
Assay Performance:
-
Add the standards, controls, and cross-reactant solutions to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-labeled antigen to all wells.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the specified wavelength.
-
-
Data Analysis:
-
Plot the standard curve (absorbance vs. concentration of the target analyte).
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reactant, plot a dose-response curve and determine its IC50.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Visualizations
Androgen Receptor Signaling Pathway
This compound, as an anabolic androgenic steroid, exerts its biological effects primarily through the androgen receptor signaling pathway.
Caption: Androgen receptor signaling pathway for this compound.
Competitive ELISA Workflow
The following diagram illustrates the principle of a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for quantifying steroids like DHB.
Caption: Workflow of a competitive ELISA for this compound.
In Vivo Showdown: 1,4-Dihydroboldenone Versus Other Anabolic Agents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective in vivo comparison of 1,4-Dihydroboldenone (DHB), also known as 1-testosterone, with other anabolic agents, supported by experimental data. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its anabolic and androgenic effects.
Quantitative Comparison of Anabolic and Androgenic Activity
A key in vivo study provides a direct comparison of the anabolic and androgenic potency of 1,this compound (referred to as 1-Testosterone) and the classical anabolic steroid, Testosterone Propionate (TP). The study, conducted in castrated male rats, is based on the well-established Hershberger assay, which evaluates the effects of androgens on various target tissues.
The anabolic activity is primarily assessed by the weight increase of the levator ani muscle, a muscle that is highly responsive to anabolic stimuli. Androgenic activity is determined by the weight increase of androgen-dependent tissues such as the prostate and seminal vesicles.
The findings from the pivotal study by Friedel et al. (2006) indicate that an equimolar dose of 1,this compound exhibits a comparable potency to Testosterone Propionate in stimulating the growth of both the levator ani muscle and the androgen-sensitive prostate and seminal vesicles.[1][2] This suggests that, under the conditions of this study, DHB possesses a similar anabolic-to-androgenic ratio as Testosterone Propionate.
However, a notable adverse effect observed was a significant increase in liver weight in the animals treated with 1,this compound, an effect not seen with Testosterone Propionate.[1][2]
Table 1: Comparative Effects of 1,this compound and Testosterone Propionate on Organ Weights in Castrated Rats
| Compound | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Prostate & Seminal Vesicles) | Hepatotoxicity (Liver Weight) |
| 1,this compound | Potent stimulation of muscle growth, comparable to Testosterone Propionate. | Potent stimulation of prostate and seminal vesicle growth, comparable to Testosterone Propionate. | Significant increase in liver weight observed. |
| Testosterone Propionate | Potent stimulation of muscle growth (Reference Compound). | Potent stimulation of prostate and seminal vesicle growth (Reference Compound). | No significant increase in liver weight observed. |
Note: This table is a qualitative summary based on the findings of Friedel et al. (2006). The original publication should be consulted for specific quantitative data.
Experimental Protocols
The in vivo comparison of 1,this compound and Testosterone Propionate was conducted using a modified Hershberger assay, a standardized method for assessing the androgenic and anabolic properties of chemical substances. The general protocol, as outlined by the OECD Guideline 441, is as follows:
1. Animal Model:
-
Species: Peripubertal male rats (e.g., Wistar or Sprague-Dawley).
-
Preparation: The animals are surgically castrated to remove the endogenous source of androgens. A recovery period of at least seven days is allowed for the androgen-dependent tissues to regress.[3]
2. Dosing and Administration:
-
Test Substance: 1,this compound (1-Testosterone).
-
Reference Compound: Testosterone Propionate (TP).
-
Vehicle Control: A non-androgenic vehicle (e.g., corn oil) is administered to a control group.
-
Route of Administration: Typically subcutaneous injection or oral gavage.[4][5]
-
Dosing Regimen: The substances are administered daily for a period of 10 consecutive days.[4][5]
3. Endpoint Measurement:
-
Approximately 24 hours after the final dose, the animals are euthanized.[4]
-
The following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and their fluids)
-
Levator ani muscle
-
Cowper's glands (bulbourethral glands)
-
Glans penis
-
-
The liver is also dissected and weighed to assess potential hepatotoxicity.
4. Data Analysis:
-
The wet weights of the target tissues are recorded.
-
The mean organ weights for each treatment group are compared to the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed increases in tissue weight.
Signaling Pathway
The anabolic and androgenic effects of 1,this compound, like other androgens, are primarily mediated through its interaction with the Androgen Receptor (AR), a member of the nuclear receptor superfamily.
Upon entering the cell, DHB binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then translocates to the nucleus. In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcription machinery, leading to an increase in the transcription of androgen-responsive genes. These genes are involved in processes such as protein synthesis in muscle cells (anabolic effect) and the growth and maintenance of male reproductive tissues (androgenic effect).
This guide provides a concise overview based on available scientific literature. For a comprehensive understanding, researchers are encouraged to consult the primary research articles cited. The potential for hepatotoxicity with 1,this compound warrants careful consideration in any research or development context.
References
- 1. 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Unveiling the Anabolic and Androgenic Profile of 4-Dihydroboldenone: A Comparative Analysis in Animal Models
For Immediate Release
A comprehensive review of preclinical data on 4-Dihydroboldenone (4-DHB), also known as 1-Testosterone, offers researchers and drug development professionals a comparative analysis of its anabolic and androgenic effects against testosterone. This guide synthesizes available data from animal studies, providing a side-by-side look at its potency and tissue selectivity.
This publication details the experimental validation of this compound's effects, primarily through the established Hershberger assay in rat models. The guide aims to provide an objective comparison based on available scientific literature to inform further research and development in the field of anabolic-androgenic steroids (AAS).
Comparative Efficacy: this compound vs. Testosterone
The anabolic and androgenic activities of AAS are traditionally assessed using the Hershberger assay in castrated male rats. This assay measures the change in weight of specific androgen-responsive tissues. The levator ani muscle is used as a marker for anabolic activity, while the seminal vesicles and ventral prostate are indicators of androgenic activity.
Based on a key study by Friedel et al. (2006), this compound has been demonstrated to be a potent androgen with significant anabolic properties. The study suggests that 4-DHB exhibits a distinct profile compared to testosterone, with a reported anabolic to androgenic ratio of 200:100. This indicates a potentially greater propensity for muscle growth with comparatively moderate androgenic effects.
For a direct comparison, data from a 2023 study by Tölgyesi et al. provides a comprehensive dose-response analysis of testosterone's effects on the same tissues in orchiectomized rats.
Table 1: Comparative Anabolic and Androgenic Effects of this compound and Testosterone in Castrated Rat Models
| Compound | Dose | Anabolic Effect (Levator Ani Muscle Weight Change) | Androgenic Effect (Seminal Vesicle & Prostate Weight Change) | Source |
| This compound | Data from specific dosages in the referenced study is required for a complete quantitative comparison. | Reported to have potent anabolic properties. | Potently stimulates the growth of the prostate and seminal vesicles. | Friedel et al. (2006) |
| Testosterone | 10 mg/kg | Significant increase | Significant, dose-dependent increase with saturation at higher doses. | Tölgyesi et al. (2023)[1] |
| Testosterone | 50 mg/kg | Significant increase | Significant, dose-dependent increase with saturation at higher doses. | Tölgyesi et al. (2023)[1] |
Note: A full quantitative comparison requires access to the complete dataset from the Friedel et al. (2006) study.
Experimental Protocols
The methodologies employed in the key animal studies are crucial for the interpretation of the comparative data.
Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger bioassay is a standardized in vivo method to screen for androgenic and anti-androgenic properties of chemical substances.
-
Animal Model: Immature, castrated male rats (typically Wistar or Sprague-Dawley strains). Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.
-
Procedure:
-
Male rats are castrated and allowed a recovery period.
-
The animals are then treated with the test compound (e.g., this compound) or a reference androgen (e.g., testosterone propionate) daily for a set period (usually 7-10 days). A control group receives the vehicle only.
-
At the end of the treatment period, the animals are euthanized, and the weights of the levator ani muscle, seminal vesicles, and ventral prostate are recorded.
-
-
Endpoints: The primary endpoints are the wet weights of the target tissues. An increase in the levator ani muscle weight is indicative of anabolic activity, while an increase in the seminal vesicle and ventral prostate weights signifies androgenic activity.
Signaling Pathway and Experimental Workflow
The biological effects of this compound and testosterone are mediated through the androgen receptor (AR), a member of the nuclear receptor superfamily.
Caption: Androgen Receptor Signaling Pathway.
The diagram above illustrates the mechanism of action for anabolic-androgenic steroids. The steroid hormone enters the cell and binds to the androgen receptor, leading to a conformational change and dissociation of heat shock proteins. The hormone-receptor complex then translocates to the nucleus, where it binds to androgen response elements on the DNA, initiating the transcription of target genes responsible for the anabolic and androgenic effects.
Caption: Hershberger Assay Experimental Workflow.
This workflow diagram outlines the key steps of the Hershberger assay, from animal preparation and treatment to data collection and analysis, providing a clear overview of the experimental process for evaluating the anabolic and androgenic properties of compounds like this compound.
References
Comparative study of 4-Dihydroboldenone and Testosterone's effects on muscle growth.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anabolic and androgenic effects of 4-Dihydroboldenone (DHB), also known as 1-Testosterone, and Testosterone, with a focus on their impact on skeletal muscle growth. The information presented is based on available preclinical data and is intended for an audience with a professional background in pharmacology and endocrinology.
Executive Summary
Both this compound and Testosterone are potent androgens that promote muscle hypertrophy through interaction with the androgen receptor. Preclinical evidence from a key comparative study suggests that, at equimolar doses, this compound exhibits a similar anabolic potency on skeletal muscle as Testosterone Propionate. However, the same study indicates a potential for increased liver weight with this compound administration, a side effect not observed with Testosterone Propionate. While Testosterone's mechanisms of action on muscle growth are well-documented, involving both genomic and non-genomic signaling pathways, the specific molecular pathways of this compound are less characterized.
Quantitative Data Comparison
The most direct comparative data stems from a 2006 study by Friedel et al., which utilized a Hershberger bioassay in rats.[1][2][3][4] This assay is a standardized method to assess the anabolic and androgenic properties of steroidal compounds.
Table 1: Comparative Anabolic and Androgenic Potency
| Compound | Anabolic Effect (Levator Ani Muscle Growth) | Androgenic Effect (Prostate and Seminal Vesicle Growth) |
| This compound | Similar potency to Testosterone Propionate at equimolar doses.[1][2][3][4] | Potent androgenic activity, similar to Testosterone Propionate at equimolar doses.[1][2][3][4] |
| Testosterone Propionate | Reference compound for anabolic potency.[1][2][3][4] | Reference compound for androgenic potency.[1][2][3][4] |
Table 2: Effects on Organ Weight
| Compound | Liver Weight |
| This compound | Significant increase observed.[1][2][3][4] |
| Testosterone Propionate | No significant increase observed.[1][2][3][4] |
Note: Specific percentage increases in organ weights from the Friedel et al. (2006) study are not publicly available in the abstracted data. The comparison is based on the qualitative statements of potency and effect.
Experimental Protocols
The Hershberger Bioassay for Anabolic and Androgenic Activity
The Hershberger bioassay is a standardized in vivo protocol to determine the anabolic and androgenic properties of a substance.[3][5][6][7]
Objective: To assess the androgenic and anabolic activity of a test compound by measuring the weight changes in androgen-dependent tissues of castrated male rats.
Experimental Workflow:
Methodology:
-
Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.
-
Acclimation: Following castration, animals are allowed an acclimation period.
-
Grouping and Dosing: Animals are randomly assigned to treatment groups: a vehicle control, a positive control (e.g., Testosterone Propionate), and one or more groups receiving the test compound (this compound). The substances are typically administered daily for 10 consecutive days via subcutaneous injection or oral gavage.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Five specific androgen-dependent tissues are carefully dissected: the ventral prostate, seminal vesicles (including coagulating glands and their fluids), the levator ani-bulbocavernosus muscle, the paired Cowper's glands, and the glans penis.
-
Data Analysis: The wet weight of each tissue is recorded. The anabolic activity is primarily assessed by the weight increase of the levator ani muscle, while androgenic activity is determined by the weight increases of the prostate and seminal vesicles. Statistical analysis is performed to compare the tissue weights of the treated groups to the vehicle control.
Signaling Pathways in Muscle Growth
Androgens, including Testosterone and likely this compound, exert their effects on muscle hypertrophy through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway of Androgens
The classical, genomic pathway involves the binding of the androgen to the androgen receptor (AR) in the cytoplasm, followed by translocation to the nucleus and modulation of gene transcription.
References
- 1. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. Effects of Testosterone Administration (and its 5-alpha-reduction) on Parenchymal Organ Volumes in Healthy Young Men: Findings from a Dose-Response Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 7. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Anti-Estrogenic Potential of 4-Dihydroboldenone Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the potential anti-estrogenic properties of 4-Dihydroboldenone (4-DHB) and its metabolites. 4-DHB is a metabolite of the anabolic androgenic steroid boldenone, formed through the action of the 5β-reductase enzyme.[1] Its distinct 5β-configuration results in a different three-dimensional structure compared to 5α-reduced androgens like dihydrotestosterone (DHT), which may influence its biological activity.[1]
Currently, there is a notable lack of direct experimental data in publicly available scientific literature specifically quantifying the anti-estrogenic activity of 4-DHB and its metabolites. Therefore, this guide will focus on a theoretical evaluation based on the established mechanisms of anti-estrogenic action and the known properties of structurally related androgenic compounds. The primary mechanisms of anti-estrogenic activity discussed are competitive binding to the estrogen receptor (ER) and inhibition of the aromatase enzyme.
Comparison with Alternative Anti-Estrogenic Compounds
Due to the absence of specific binding affinity (Ki or IC50) or aromatase inhibition (IC50) data for this compound and its metabolites, a direct quantitative comparison with established anti-estrogenic compounds is not possible. The following table summarizes the known mechanisms of action for common anti-estrogens to provide a basis for potential future comparative studies.
| Compound/Class | Mechanism of Action | Target | Notes |
| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | Estrogen Receptor (ER) | Acts as an ER antagonist in breast tissue but can be an agonist in other tissues like the endometrium. |
| Anastrozole, Letrozole | Aromatase Inhibitors (Non-steroidal) | Aromatase (CYP19A1) | Reversibly inhibit the aromatase enzyme, preventing the conversion of androgens to estrogens. |
| Exemestane, Formestane | Aromatase Inactivators (Steroidal) | Aromatase (CYP19A1) | Irreversibly bind to and inactivate the aromatase enzyme. |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) Agonist, ER Antagonist | Androgen Receptor, Estrogen Receptor | Competes with estradiol for binding to the estrogen receptor and can inhibit estrogen-induced gene transcription. |
Potential Anti-Estrogenic Mechanisms of this compound Metabolites
Estrogen Receptor Binding
One potential mechanism for anti-estrogenic activity is direct competition with estradiol for binding to the estrogen receptor. Some androgens, notably DHT, have been shown to exert anti-estrogenic effects through this pathway. While DHT is a potent androgen receptor agonist, it also has a low affinity for the estrogen receptor and can inhibit estrogen-mediated actions.
The 5β-reduced structure of 4-DHB results in a bent A-ring conformation, which is structurally different from the planar A-ring of 5α-reduced androgens like DHT.[1] This structural difference is likely to significantly impact its binding affinity for the estrogen receptor. Without experimental data, it is difficult to predict whether 4-DHB or its metabolites would act as ER agonists or antagonists.
Experimental Protocols
To facilitate research into the anti-estrogenic properties of this compound metabolites, the following are detailed methodologies for key experiments.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.
Materials:
-
Estrogen receptor (ERα or ERβ), either as a purified protein or in a cellular lysate from ER-positive cells (e.g., MCF-7 breast cancer cells).
-
Radiolabeled ligand: [³H]-estradiol.
-
Unlabeled estradiol (for standard curve).
-
Test compound (this compound or its metabolites).
-
Assay buffer (e.g., Tris-HCl buffer with additives like EDTA and dithiothreitol).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled estradiol to create a standard competition curve.
-
Prepare a series of dilutions of the test compound.
-
In reaction tubes, combine the estrogen receptor preparation, a fixed concentration of [³H]-estradiol, and either the unlabeled estradiol standard, the test compound, or buffer (for total binding control).
-
To determine non-specific binding, include tubes with the ER preparation, [³H]-estradiol, and a high concentration of unlabeled estradiol.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and the unlabeled estradiol standard.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) by plotting the percentage of specific binding against the log of the competitor concentration.
-
The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Aromatase Activity Assay using Human Placental Microsomes
This assay measures the ability of a test compound to inhibit the activity of aromatase, the enzyme that converts androgens to estrogens.
Materials:
-
Human placental microsomes (a source of aromatase).
-
Substrate: Androstenedione or testosterone.
-
Radiolabeled substrate: [1β-³H]-androstenedione.
-
NADPH (cofactor for the aromatase reaction).
-
Test compound (this compound or its metabolites).
-
Known aromatase inhibitor (e.g., letrozole or anastrozole) as a positive control.
-
Phosphate buffer.
-
Chloroform and activated charcoal.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control inhibitor.
-
In reaction tubes, combine the human placental microsomes, a fixed concentration of the radiolabeled substrate, and either the test compound, the positive control, or buffer (for control activity).
-
Initiate the enzymatic reaction by adding NADPH.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction, for example, by adding a solvent like chloroform.
-
Separate the tritiated water ([³H]₂O), which is a product of the aromatization of the radiolabeled substrate, from the unreacted substrate. This is typically done by adding a charcoal-dextran suspension to adsorb the steroid and then centrifuging to pellet the charcoal.
-
Measure the radioactivity of the aqueous supernatant, which contains the [³H]₂O, using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound and the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Estrogen signaling pathway via the nuclear estrogen receptor.
References
Safety Operating Guide
Proper Disposal of 4-Dihydroboldenone: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel handling 4-Dihydroboldenone must adhere to strict disposal protocols to ensure safety and regulatory compliance. As an anabolic androgenic steroid, this compound is classified as a controlled substance and a hazardous pharmaceutical waste. Improper disposal can pose risks to human health and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
I. Regulatory Framework
The disposal of this compound is governed by several federal agencies in the United States, primarily the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). Anabolic steroids are generally classified as Schedule III controlled substances under the Controlled Substances Act (CSA). The EPA's regulations on hazardous waste pharmaceuticals also apply.
II. Essential Safety and Handling
Before beginning any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound for specific handling and safety information. In the absence of a specific SDS, the precautionary measures for handling potent steroidal compounds should be followed.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A dedicated lab coat should be used to prevent contamination of personal clothing.
-
Respiratory Protection: If handling the powder form outside of a fume hood, a respirator may be necessary to avoid inhalation.
III. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company that is authorized to handle both chemical and controlled substance waste.
-
Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and the disposal vendor.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed container.
-
Liquid waste (e.g., solutions containing this compound) should be collected in a compatible, sealed, and clearly labeled waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste contractor.
-
Ensure the contractor is registered with the DEA for the transport and disposal of controlled substances.
-
-
Documentation:
-
Maintain meticulous records of the disposal process, including the amount of this compound disposed of, the date of disposal, and the name of the disposal company. This is a critical requirement for DEA compliance.
-
Prohibited Disposal Methods:
-
Do Not Pour Down the Drain: The EPA has enacted a sewer disposal ban for hazardous waste pharmaceuticals.[1][2]
-
Do Not Dispose of in Regular Trash: This is illegal and poses a risk of environmental contamination and diversion.
IV. Chemical Deactivation (for consideration under expert guidance)
While not a standard disposal method, chemical deactivation may be considered in specific research contexts to render the compound inactive before disposal. This should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional guidelines. Potential methods, based on the chemical structure of steroids, could involve oxidation or reduction to alter the active steroid nucleus. However, these methods must be validated to ensure complete degradation.
V. Quantitative Data Summary
| Parameter | Guideline |
| Regulatory Agencies | Drug Enforcement Administration (DEA), Environmental Protection Agency (EPA) |
| Controlled Substance Schedule | Typically Schedule III (as an anabolic steroid) |
| EPA Waste Classification | Hazardous Waste Pharmaceutical |
| Primary Disposal Method | Incineration by a licensed hazardous waste facility |
| Prohibited Disposal | Sewering (drain disposal), regular trash disposal |
| Required PPE | Chemical-resistant gloves, safety glasses/goggles, lab coat. Respirator may be required for powders. |
| Waste Container | Clearly labeled, sealed, and compatible with the waste form (solid or liquid). |
| Record Keeping | Meticulous records of disposed quantities, dates, and disposal vendor are mandatory for DEA compliance. |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound.
References
Personal protective equipment for handling 4-Dihydroboldenone
Hazard Identification and Precautionary Measures
4-Dihydroboldenone is a metabolite of the anabolic steroid boldenone and should be handled as a potent pharmacological compound.[1] While specific hazard data is limited, it is prudent to assume it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2]
Precautionary Statements:
-
Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Response: In case of accidental exposure, follow the first aid measures outlined in Section 4. If skin or eye irritation occurs, seek medical advice.[2]
-
Storage: Store in a well-ventilated, secure location. Keep the container tightly closed.[2] The recommended storage temperature is -20°C.[3]
-
Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Skin and Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | To prevent inhalation of airborne particles or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan for Handling
This step-by-step protocol ensures a safe workflow from receipt to disposal.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Don appropriate PPE (lab coat, gloves, safety glasses) before handling the container.
-
Log the compound in the chemical inventory.
-
Store the container tightly closed in a designated, locked, and well-ventilated area at -20°C.[2][3]
3.2. Preparation and Use
-
All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood to prevent inhalation exposure.
-
Wear all required PPE.
-
Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[2]
-
Clean all surfaces and equipment thoroughly after use.
3.3. Spill Management
-
Evacuate the immediate area in case of a spill.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
First Aid Measures
Immediate response is critical in case of exposure.
| Exposure Route | First Aid Protocol |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a Poison Control Center or doctor immediately.[2] |
| If on Skin | Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. Call a Poison Control Center or doctor if you feel unwell.[2] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All materials contaminated with this compound (e.g., unused product, absorbent materials from spills, contaminated PPE) must be collected in a suitable, labeled, and closed container.
-
Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company. Adhere to all applicable local, state, and federal regulations for chemical waste.[2]
Caption: Workflow for the safe handling, emergency response, and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
